5,6-Dichloropicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5,6-dichloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJNAEPFSUYAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30534141 | |
| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-24-7 | |
| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dichloropicolinic Acid: A Technical Guide for Researchers
CAS Number: 88912-24-7
This technical guide provides an in-depth overview of 5,6-Dichloropicolinic acid, a key building block in the development of targeted protein degraders. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology.
Chemical and Physical Properties
This compound is a chlorinated pyridinecarboxylic acid. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 88912-24-7[1][2] |
| Molecular Formula | C₆H₃Cl₂NO₂[1] |
| Molecular Weight | 192.00 g/mol |
| Appearance | White to light yellow powder or crystals |
| Purity | ≥98% |
| Predicted Boiling Point | 342.1 ± 37.0 °C |
| Predicted Density | 1.612 ± 0.06 g/cm³ |
| Predicted pKa | 3.04 ± 0.10 |
| InChI Key | QOJNAEPFSUYAFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=N1)C(=O)O)Cl)Cl |
Spectroscopic Data
The following are typical spectroscopic data for this compound.
| Spectrum | Data |
| ¹H NMR | The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton, typically in the range of 10-13 ppm. The aromatic protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the chloro and carboxylic acid substituents. |
| ¹³C NMR | The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon typically in the range of 165-185 ppm. The signals for the carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the chlorine and carboxylic acid groups. |
| Infrared (IR) | The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carbonyl group will be present around 1700 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. |
Synthesis
A general procedure for the synthesis of a related compound, 3,6-dichloropicolinic acid, involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid. This process highlights the use of electrochemical methods in the synthesis of chlorinated picolinic acids.
Biological Activity and Mechanism of Action
This compound is primarily utilized as a chemical building block, specifically as a linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.
The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The UPS is a tightly regulated pathway responsible for the degradation of unwanted or misfolded proteins.
The process begins with the activation of ubiquitin (Ub) by the E1 enzyme in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. The E3 ligase, a substrate recognition component, then facilitates the transfer of ubiquitin from the E2 to a specific target protein (Protein of Interest - POI). This process is repeated to form a polyubiquitin chain on the target protein.
Role of this compound in PROTACs
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. This compound serves as a rigid and synthetically versatile linker component in the construction of PROTACs. The linker's length, rigidity, and chemical composition are critical for the proper formation of the ternary complex (E3 ligase-PROTAC-target protein) and subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
The following are generalized protocols relevant to the use of this compound in the context of targeted protein degradation research.
General Protocol for PROTAC Synthesis using this compound as a Linker
This protocol outlines a conceptual synthetic workflow for incorporating this compound into a PROTAC.
-
Functionalization of this compound: The carboxylic acid group of this compound is typically activated (e.g., as an acid chloride or an active ester) or modified to introduce a reactive handle suitable for coupling.
-
Coupling with E3 Ligase Ligand: The functionalized linker is reacted with the E3 ligase ligand, which has a complementary reactive group, to form a covalent bond.
-
Coupling with Target Protein Ligand: The resulting linker-E3 ligase ligand conjugate is then reacted with the target protein ligand to complete the synthesis of the PROTAC molecule.
-
Purification and Characterization: The final PROTAC is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) and its identity and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Western Blotting Protocol to Assess Protein Degradation
This protocol is a standard method to determine the efficacy of a PROTAC in degrading its target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (containing the this compound linker) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May be harmful if swallowed. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
Conclusion
This compound is a valuable chemical intermediate for the synthesis of PROTACs, a promising class of therapeutics for targeted protein degradation. Its rigid structure and synthetic tractability make it an important tool for researchers in drug discovery and chemical biology. This guide provides a foundational understanding of its properties, synthesis, and application in the context of targeted protein degradation. Further research into novel PROTACs incorporating this linker may lead to the development of new treatments for a variety of diseases.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles for the Ubiquitin-Proteasome Pathway in Protein Quality Control and Signaling in the Retina: Implications in the Pathogenesis of Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6-Dichloropicolinic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,6-Dichloropicolinic acid, a halogenated pyridine carboxylic acid. Its IUPAC name is 5,6-dichloro-2-pyridinecarboxylic acid . The guide details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications as a versatile building block in the development of agrochemicals, particularly herbicides that function as auxin mimics. The mechanism of action of these herbicides, involving the disruption of the auxin signaling pathway in plants, is also elucidated. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, agrochemical development, and plant science.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[1] It is a key intermediate in the synthesis of various biologically active molecules.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5,6-dichloro-2-pyridinecarboxylic acid | [3] |
| Synonyms | 5,6-Dichloropyridine-2-carboxylic acid, 2,3-Dichloro-6-carboxypyridine | [4] |
| CAS Number | 88912-24-7 | [5] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [5] |
| Molecular Weight | 192.00 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | |
| Boiling Point | 342.1±37.0 °C (Predicted) | [4] |
| Density | 1.612±0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.04±0.10 (Predicted) | [4] |
| Purity | >98.0% (HPLC) | |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid with a chlorinating agent such as phosphorus oxychloride.[4]
Experimental Protocol
Materials:
-
5-Chloro-1-yloxy-pyridine-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [4]
-
In a round-bottom flask, cool 10 g of phosphorus oxychloride (POCl₃) to 0 °C.
-
Slowly add 1.2 g (7 mmol) of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid to the cooled POCl₃ with stirring.
-
Warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 15 mL of water and extract with two 15 mL portions of ethyl acetate.
-
Combine the organic phases and wash sequentially with two 30 mL portions of water and 30 mL of saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 5,6-dichloro-2-pyridinecarboxylic acid as a yellow solid (1 g, 75% yield).
-
The product can be confirmed by mass spectrometry (EI), with an expected m/e of 191.9 [M+H]⁺.
Applications in Agrochemical Synthesis
This compound is a crucial building block for the synthesis of herbicides.[2] Its derivatives often function as synthetic auxins, a class of plant growth regulators that can induce herbicidal effects at high concentrations.[6] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weeds.[6]
Role as a Precursor to Auxin Mimic Herbicides
Picolinic acid-based herbicides are a significant class of synthetic auxins.[7] By modifying the structure of this compound, for instance, through esterification or amide coupling reactions, a diverse range of herbicidal compounds can be synthesized. These modifications are crucial for tuning the compound's herbicidal activity, selectivity, and environmental persistence. For example, the chlorine atoms on the pyridine ring and the carboxylic acid group are key functionalities that can be readily derivatized to create novel herbicide candidates.[7][8]
Table 2: Herbicidal Activity of Picolinic Acid Derivatives
| Compound Class | Target Weeds | Efficacy | Reference(s) |
| 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids | Chenopodium album, Amaranthus retroflexus | High post-emergence activity | [9] |
| 6-Indazolyl-2-picolinic Acids | Amaranthus retroflexus, Chenopodium album | High post-emergence activity | [8] |
| 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Brassica napus, Amaranthus retroflexus | Significant root growth inhibition and post-emergence activity | [10] |
Mechanism of Action: The Auxin Signaling Pathway
Herbicides derived from this compound typically exert their phytotoxic effects by disrupting the auxin signaling pathway in plants.[6] Synthetic auxins bind to and activate the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[11][12]
This binding event initiates a cascade of molecular events:[13]
-
Formation of a Co-receptor Complex: The synthetic auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein.
-
Ubiquitination and Degradation: This interaction targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome.
-
Activation of Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors.
-
Uncontrolled Growth: The now-active ARFs bind to auxin-responsive elements in the promoters of various genes, leading to their transcription. The resulting over-expression of these genes leads to uncontrolled cell division and elongation, causing epinasty (twisting and curling of stems and leaves), and ultimately, plant death.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical industry. Its utility as a scaffold for the development of potent auxin mimic herbicides is well-established. A thorough understanding of its chemical properties, synthesis, and the biological pathways targeted by its derivatives is essential for the rational design and development of new and effective crop protection agents. This guide provides a foundational resource for researchers and professionals working in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 88912-24-7 [sigmaaldrich.com]
- 4. 2-Pyridinecarboxylic acid, 5,6-dichloro- CAS#: 88912-24-7 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 13. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Molecular Structure of 5,6-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropicolinic acid, with the IUPAC name 5,6-dichloro-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical identity, physicochemical properties, and a detailed synthesis protocol.
Molecular Structure and Identification
The fundamental characteristics of this compound are summarized in the table below, providing a clear identification of the molecule.
| Identifier | Value |
| IUPAC Name | 5,6-dichloro-2-pyridinecarboxylic acid[1] |
| CAS Number | 88912-24-7[1][2] |
| Molecular Formula | C6H3Cl2NO2[1][2] |
| Molecular Weight | 192.00 g/mol |
| InChI Key | QOJNAEPFSUYAFL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=C1)Cl)Cl)C(=O)O |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Physical State | White to light yellow powder/crystal | TCI |
| Purity | >98.0% (HPLC) | TCI |
| Boiling Point | 342.1 ± 37.0 °C (Predicted)[3] | ChemBK |
| Density | 1.612 ± 0.06 g/cm³ (Predicted)[3] | ChemBK |
| Storage Temperature | Room Temperature[2] | Various Suppliers |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is provided below. This method is adapted from a known synthetic route for similar compounds.
Synthesis of this compound from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid [4]
Materials:
-
5-Chloro-1-yloxy-pyridine-2-carboxylic acid
-
Phosphorus trichloride (POCl3)
-
Water (H2O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Saturated saline solution
Procedure:
-
At 0 °C, slowly add 1.2 g (7 mmol) of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid to 10 g of phosphorus trichloride.
-
Warm the reaction mixture to 95 °C and maintain this temperature for 1 hour.
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Dissolve the residue in 15 mL of water and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic phases and wash sequentially with water (2 x 30 mL) and saturated saline (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5,6-dichloro-2-pyridinecarboxylic acid as a yellow solid.
-
The expected yield is approximately 1 g (75%). The product can be confirmed by mass spectrometry.
Spectroscopic Data
Biological Activity and Potential Applications
Picolinic acids, in general, are known to exhibit a range of biological activities. They are endogenous metabolites of tryptophan and have been investigated for their roles in neuroprotection, immunology, and as anti-proliferative agents. The halogenated nature of this compound suggests it may have altered potency or selectivity compared to the parent compound, making it a candidate for further investigation in drug discovery programs. Its structural similarity to other biologically active pyridine derivatives indicates potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.
Caption: 2D chemical structure of this compound.
Logical Workflow for Synthesis and Characterization
The logical workflow for the synthesis and subsequent characterization of this compound can be visualized as follows.
Caption: Workflow for the synthesis and characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 5,6-Dichloropicolinic Acid in Plants
Introduction
This compound is a member of the picolinate class of synthetic auxins, which are widely utilized as herbicides for the selective control of broadleaf weeds.[1] These synthetic compounds mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in plants, leading to a disruption of normal growth processes.[1] At herbicidal concentrations, this compound induces a state of uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[2][3] This document provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the auxin signaling pathway, quantitative data on its biological activity, and relevant experimental protocols.
Core Mechanism of Action: Auxin Mimicry and Signal Transduction
The primary mechanism of action of this compound is to function as an auxin mimic, thereby hijacking the plant's natural auxin signaling pathway.[1] This pathway is crucial for numerous developmental processes, including cell elongation, division, and differentiation.[4] The core components of this signaling cascade are the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, which act as auxin co-receptors; the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors; and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5]
The binding of an auxin molecule to the TIR1/AFB proteins promotes their interaction with the Aux/IAA repressors.[4] This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][6] The degradation of the Aux/IAA repressors liberates the ARF transcription factors, allowing them to regulate the expression of auxin-responsive genes.[4][6]
This compound, like other picolinate auxins, exhibits a degree of selectivity for different TIR1/AFB co-receptors.[4] Studies have shown that picolinate-type auxins have a higher affinity for AFB5 compared to TIR1.[4][7] This differential binding affinity may contribute to the specific herbicidal activity of this class of compounds.[4] By persistently activating this pathway, this compound leads to an "auxin overload," causing a cascade of aberrant physiological responses that are ultimately lethal to susceptible plants.[8]
Signaling Pathway Visualization
The following diagram illustrates the molecular interactions within the auxin signaling pathway upon the introduction of this compound.
Caption: Molecular mechanism of this compound action.
Quantitative Data
The biological activity of this compound and related synthetic auxins can be quantified through various assays, including receptor binding studies and dose-response analyses of physiological effects.
Table 1: Relative Binding Affinity of Auxins to TIR1/AFB Receptors
| Compound | Receptor | Relative Binding Affinity | Reference |
| Indole-3-acetic acid (IAA) | AtTIR1 | High | [9] |
| Indole-3-acetic acid (IAA) | AtAFB5 | High | [9] |
| Picolinate Auxins (general) | AtTIR1 | Lower than IAA | [4] |
| Picolinate Auxins (general) | AtAFB5 | Higher than TIR1 | [4][5] |
| 2,4-D | AtTIR1 | Lower than IAA | [4] |
| 2,4-D | AtAFB5 | Lower than TIR1 | [4] |
Table 2: Dose-Response Data for Picolinate Auxins on Plant Growth
| Plant Species | Assay | Compound | EC50 / IC50 | Reference |
| Arabidopsis thaliana | Root Growth Inhibition | Picloram | ~0.1 µM | [7] |
| Arabidopsis thaliana | Root Growth Inhibition | Florpyrauxifen | <0.5 µM | [10] |
| Various Weed Species | Post-emergent Control | Halauxifen-methyl | Low application rates | [11] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values are dependent on the specific experimental conditions. The values presented are indicative of the high potency of picolinate herbicides.
Experimental Protocols
Detailed methodologies are crucial for studying the mechanism of action of herbicides like this compound. Below are protocols for key experiments.
Auxin-Receptor Binding Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding kinetics of this compound to TIR1/AFB receptors.
Objective: To determine the association and dissociation rate constants, and the equilibrium dissociation constant (Kd) for the interaction between the herbicide and auxin receptors.
Materials:
-
Purified TIR1/AFB-ASK1 protein complexes.
-
Sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
SPR instrument.
-
Running buffer (e.g., HBS-EP+).
-
This compound solutions at various concentrations.
-
Aux/IAA peptide (containing the degron motif).
Procedure:
-
Immobilization of Receptor:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the purified TIR1/AFB-ASK1 protein complex to allow for covalent coupling to the surface.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject a solution containing the Aux/IAA peptide over the sensor surface to form the co-receptor complex.
-
Inject a series of concentrations of this compound over the sensor surface and monitor the change in response units (RU) over time.
-
Between each herbicide injection, regenerate the sensor surface using a mild acidic or basic solution to remove bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[12]
-
Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol details a method for generating dose-response curves to quantify the herbicidal activity of this compound.
Objective: To determine the IC50 value for root growth inhibition.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0).
-
Murashige and Skoog (MS) medium, including vitamins and sucrose.
-
Agar.
-
Petri plates.
-
This compound stock solution (in DMSO or other suitable solvent).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach and sterile water washes).
-
Prepare MS agar plates containing a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM), including a solvent control.[13]
-
Aseptically place sterilized seeds onto the surface of the agar plates.
-
-
Incubation and Growth:
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a defined photoperiod (e.g., 16h light / 8h dark) and temperature (e.g., 22°C).
-
-
Data Collection and Analysis:
-
After a set period of growth (e.g., 7-10 days), remove the plates and scan them to create digital images.
-
Measure the primary root length of a statistically significant number of seedlings for each concentration.
-
Calculate the percent inhibition of root growth relative to the solvent control for each concentration.
-
Plot the percent inhibition against the logarithm of the herbicide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15]
-
Conclusion
This compound exerts its herbicidal effects by acting as a potent mimic of the natural plant hormone auxin. Its high affinity for specific auxin co-receptors, particularly AFB5, leads to the constitutive activation of the auxin signaling pathway. This results in the degradation of Aux/IAA repressor proteins and the subsequent overstimulation of auxin-responsive genes, culminating in uncontrolled plant growth and death. The quantitative analysis of its binding affinity and dose-response relationships, along with detailed experimental protocols, provides a robust framework for further research and development in the field of synthetic auxin herbicides.
References
- 1. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 2. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. toxmsdt.com [toxmsdt.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
The Synthetic Auxin 5,6-Dichloropicolinic Acid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). These molecules are pivotal in agricultural and horticultural practices and serve as valuable tools in plant biology research. Among these, picolinic acid derivatives represent a significant chemical family with potent auxin activity. This technical guide provides an in-depth analysis of the biological activity of 5,6-Dichloropicolinic acid, a member of this family. Due to the limited publicly available data for this specific compound, this guide will leverage data from the closely related and well-studied picolinate auxin, clopyralid (3,6-Dichloropicolinic acid), to infer its probable mechanism of action and biological effects. Synthetic auxins like clopyralid function by hijacking the plant's natural auxin signaling pathway, leading to unregulated growth and, at herbicidal concentrations, plant death.[1][2][3] This guide will detail the molecular interactions with auxin receptors, downstream effects on gene expression, and physiological consequences in plants, alongside comprehensive experimental protocols for their study.
Mechanism of Action: The Auxin Signaling Pathway
The canonical auxin signaling pathway is central to understanding the activity of this compound. This pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When a synthetic auxin like a dichloropicolinic acid enters the cell, it acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA repressor. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes, which ultimately leads to a variety of physiological responses. At high concentrations, this leads to uncontrolled cell division and elongation, disorganized growth, and eventually, plant death.[1][2][3]
Diagram of the auxin signaling pathway activated by a synthetic auxin.
Quantitative Data on Biological Activity
Table 1: Root Growth Inhibition by Picolinate and Other Synthetic Auxins in Arabidopsis thaliana
| Compound | Class | IC50 (µM) for Root Growth Inhibition | Reference |
| Clopyralid | Picolinic Acid | ~0.05 (estimated from EC50) | [5][6] |
| Picloram | Picolinic Acid | Not explicitly found | |
| 2,4-D | Phenoxyacetic Acid | ~0.1 | [4] |
| IAA (Natural Auxin) | Indole Acetic Acid | ~0.01 | [4] |
Note: IC50 values can vary depending on experimental conditions. The value for clopyralid is an estimation based on reported EC50 values.
Experimental Protocols
In Vitro Auxin Receptor Binding Assay
This protocol is designed to quantify the binding affinity of a synthetic auxin to the TIR1/AFB-Aux/IAA co-receptor complex using Surface Plasmon Resonance (SPR).
Objective: To determine the binding kinetics (KD, ka, kd) of this compound to a specific TIR1/AFB receptor.
Materials:
-
Purified recombinant TIR1/AFB-ASK1 protein complex.
-
Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).
-
Streptavidin-coated SPR sensor chip.
-
SPR instrument (e.g., Biacore).
-
Running buffer (e.g., HBS-EP+).
-
This compound stock solution in DMSO.
-
Control auxin (e.g., IAA).
Procedure:
-
Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the purified TIR1/AFB-ASK1 protein complex in running buffer.
-
Prepare a series of dilutions of this compound in running buffer containing a constant concentration of the TIR1/AFB-ASK1 complex.
-
Inject the protein-ligand solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in response units (RU) over time to monitor the association and dissociation of the complex.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Analyze the sensorgram data using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Workflow for the in vitro auxin receptor binding assay.
Auxin-Responsive Gene Expression Assay (DR5 Reporter)
This protocol utilizes a transgenic plant line (e.g., Arabidopsis thaliana) carrying a synthetic auxin-responsive promoter (DR5) fused to a reporter gene (e.g., GUS or GFP) to visualize and quantify auxin activity.
Objective: To assess the ability of this compound to induce auxin-responsive gene expression.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS or DR5::GFP reporter line.
-
Murashige and Skoog (MS) agar plates.
-
This compound stock solution.
-
For DR5::GUS: GUS staining solution (X-Gluc).
-
For DR5::GFP: Fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Sterilize and sow Arabidopsis DR5 reporter seeds on MS agar plates.
-
Allow seeds to germinate and grow vertically for 4-5 days.
-
Prepare MS agar plates containing a range of concentrations of this compound (and a vehicle control).
-
Transfer seedlings to the treatment plates.
-
Incubate for a defined period (e.g., 6-24 hours).
-
For DR5::GUS lines, incubate seedlings in GUS staining solution until a blue color develops in auxin-responsive tissues.
-
For DR5::GFP lines, observe the GFP signal in the roots using a fluorescence microscope.
-
Quantify the reporter signal intensity and localization using image analysis software.
Root Elongation Inhibition Assay
This is a classic and straightforward bioassay to quantify the physiological effect of auxins on plant growth.
Objective: To determine the concentration-dependent inhibitory effect of this compound on primary root elongation.
Materials:
-
Wild-type Arabidopsis thaliana seeds (e.g., Col-0).
-
MS agar plates.
-
This compound stock solution.
-
Ruler or digital scanner.
-
Image analysis software.
Procedure:
-
Sterilize and sow Arabidopsis seeds on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days and then transfer to a growth chamber for germination.
-
After 4-5 days, select seedlings with similar primary root lengths.
-
Transfer the selected seedlings to MS agar plates containing a range of concentrations of this compound (and a vehicle control).
-
Mark the position of the root tip at the time of transfer.
-
Incubate the plates vertically for a defined period (e.g., 2-3 days).
-
Measure the length of new root growth from the initial mark.
-
Calculate the percentage of root growth inhibition relative to the control for each concentration and determine the IC50 value.
Workflow for the root elongation inhibition assay.
Conclusion
This compound, as a member of the picolinate class of synthetic auxins, is expected to exert its biological activity by interacting with the plant's auxin signaling pathway. While direct quantitative data for this specific molecule is scarce, the information available for the closely related compound clopyralid suggests that it likely acts as a potent auxin mimic. It is anticipated to bind to TIR1/AFB co-receptors, with a potential preference for the AFB5 clade, leading to the degradation of Aux/IAA repressors and the subsequent activation of auxin-responsive genes. This ultimately results in dose-dependent physiological effects, including the inhibition of root elongation. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the biological activity of this compound and other novel synthetic auxin compounds. Further research is warranted to elucidate the precise binding kinetics and gene expression profiles induced by this specific molecule to fully understand its potential applications in agriculture and plant science research.
References
Spectroscopic Profile of 5,6-Dichloropicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dichloropicolinic acid (CAS 88912-24-7), a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of confirmed mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on established principles and data from analogous compounds.
Core Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a definitive experimental dataset is not fully available in the public domain, the following tables summarize the available and predicted data.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the protonated molecule is observed.
| Parameter | Value |
| Ionization Mode | Electrospray (EI) |
| Mass Analyzed | m/z |
| Observed Mass [M+H]+ | 191.9 |
| Table 1: Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for this compound was found in the searched public databases and scientific literature. The following are predicted chemical shifts based on the analysis of similar structures.
1H NMR (Predicted)
The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to the acidic proton of the carboxylic acid.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.3 | Doublet | 1H | H-3 |
| ~7.8 - 8.1 | Doublet | 1H | H-4 |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |
| Table 2: Predicted 1H NMR Data for this compound. |
13C NMR (Predicted)
The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | -COOH |
| ~150 - 155 | C-2 |
| ~145 - 150 | C-6 |
| ~140 - 145 | C-5 |
| ~130 - 135 | C-3 |
| ~125 - 130 | C-4 |
| Table 3: Predicted 13C NMR Data for this compound. |
Infrared (IR) Spectroscopy
Specific experimental IR absorption frequencies for this compound are not available. The expected characteristic absorption bands are based on the functional groups present in the molecule.
| Wavenumber (cm-1) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1600 | Medium | C=C and C=N stretch (Pyridine ring) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 700-800 | Strong | C-Cl stretch |
| Table 4: Expected Infrared Absorption Bands for this compound. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of this compound are not publicly available. The following are generalized procedures typically employed for the characterization of similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.
-
Instrumentation: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Standard parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
13C NMR Acquisition: A proton-decoupled 13C NMR spectrum would be acquired with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger spectral width to encompass the expected chemical shifts of all carbon atoms.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a small amount of the solid sample would be prepared as a KBr (potassium bromide) pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used, where a small amount of the solid is pressed directly onto the ATR crystal.
-
Instrumentation: The spectrum would be recorded on an FTIR spectrometer.
-
Data Acquisition: The spectrum would typically be acquired over a range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of the KBr pellet or the empty ATR crystal would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (EI) mass spectrometer would be used for analysis.
-
Data Acquisition: The sample solution would be introduced into the ion source. The mass spectrum would be acquired in positive ion mode to observe the protonated molecule [M+H]+. The mass-to-charge ratio (m/z) would be scanned over a relevant range (e.g., 50-500 amu).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Unraveling the Architecture of Picolinic Acid Derivatives: A Technical Guide to Crystal Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, a pyridine-based monocarboxylic acid, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships, optimizing drug design, and engineering novel materials. This technical guide provides an in-depth overview of the crystal structure analysis of picolinic acid derivatives, detailing experimental protocols and presenting key crystallographic data for a selection of compounds.
Experimental Protocols: From Synthesis to Structure Solution
The determination of the crystal structure of picolinic acid derivatives is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its atomic coordinates.
Synthesis of Picolinic Acid Derivatives
The synthesis of picolinic acid derivatives often involves functionalization of the pyridine ring or modification of the carboxylic acid group. A general synthetic approach for N-aryl picolinamides, for example, involves the coupling of picolinic acid with an appropriate aniline derivative.
Example Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide [1][2][3]
A mixture of picolinic acid (0.005 mol), p-anisidine (0.01 mol), and orthoboric acid (0.005 mol) is combined in a reaction flask. The mixture is then subjected to microwave irradiation for 40 minutes. Following the reaction, a 10% sodium bicarbonate (NaHCO₃) solution is added, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from a 30% ethanol-water solution to yield the final product.[1]
Metal complexes of picolinic acid are typically synthesized by reacting a metal salt with picolinic acid in a suitable solvent, often under hydrothermal conditions.
Crystallization
The growth of high-quality single crystals is a critical and often challenging step in crystal structure analysis. Several methods can be employed for the crystallization of picolinic acid derivatives:
-
Slow Evaporation: A saturated or near-saturated solution of the compound in a suitable solvent is prepared. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container. Slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger sealed container holding a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.
The choice of solvent is crucial and is often determined empirically. Common solvents for picolinic acid derivatives include ethanol, methanol, acetonitrile, and mixtures thereof.
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using single-crystal X-ray diffraction.
Data Collection: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head. The crystal is then placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern that is recorded by a detector.
Structure Solution and Refinement: The positions of the atoms in the crystal's unit cell are determined from the diffraction pattern through a process called structure solution. This initial model is then refined to best fit the experimental data. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed pattern.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a selection of picolinic acid derivatives and their metal complexes, providing a basis for structural comparison.
Table 1: Crystallographic Data for Selected Picolinic Acid Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | C₁₉H₂₁NO₅ | Monoclinic | P2₁/n | 14.992(1) | 7.6172(7) | 16.237(1) | 90 | 100.99(1) | 90 | 4 | |
| Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate | C₁₆H₁₇NO₄ | Monoclinic | P2₁/c | 11.758(2) | 10.511(2) | 12.189(2) | 90 | 107.58(3) | 90 | 4 | |
| Ethyl 4-(benzyloxy)-6-(chloromethyl)pyridine-2-carboxylate | C₁₆H₁₆ClNO₃ | Triclinic | P-1 | 7.925(1) | 8.993(1) | 11.834(2) | 80.59 | 83.01(1) | 71.45 | 2 | |
| N-(4-methoxyphenyl)picolinamide | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/n | 4 | [1] |
Table 2: Crystallographic Data for Selected Copper(II)-Picolinate Complexes
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| [Cu(pic)₂(H₂O)] | C₁₂H₁₀CuN₂O₅ | Triclinic | P-1 | 5.1282(1) | 7.6475(1) | 9.2326(1) | 74.84 | 84.36 | 71.32 | 1 | [4] |
| [Cu(nompa)]⁺ | C₁₅H₂₄CuN₅O₂⁺ | Monoclinic | P2₁/n | 10.323(2) | 14.567(3) | 12.001(2) | 90 | 98.78(3) | 90 | 4 | [5][6] |
| [Cu(nompa-ac)] | C₁₇H₂₆CuN₅O₄ | Monoclinic | P2₁/c | 15.114(3) | 9.035(2) | 15.021(3) | 90 | 114.54(3) | 90 | 4 | [5][6] |
Table 3: Selected Bond Lengths (Å) for a Copper(II)-Picolinate Complex [4]
| Bond | Length (Å) |
| Cu-O(1) | 1.9625 |
| Cu-O(2) | 1.9625 |
| Cu-N(1) | 1.9625 |
| Cu-N(2) | 1.9625 |
| Cu-O(axial) | 2.770 |
Visualizing Molecular Architecture and Interactions
Graphical representations are invaluable tools for understanding the complex structural information derived from crystal structure analysis. The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the resulting molecular interactions.
Analysis of Crystal Structures
The crystal structures of picolinic acid derivatives are stabilized by a variety of non-covalent interactions. Hydrogen bonding is a predominant feature, often involving the carboxylic acid group and the pyridine nitrogen atom, as well as any other functional groups present. For instance, in N-(4-methoxyphenyl)picolinamide, intramolecular hydrogen bonds contribute to the near-planar conformation of the molecule.[1][3]
In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine and phenyl rings play a significant role in the crystal packing. The nature and extent of these interactions are influenced by the substituents on the aromatic rings.
The coordination geometry of metal complexes of picolinic acid is also of great interest. Copper(II) complexes, for example, can adopt distorted square planar or octahedral geometries, with the picolinate ligand acting as a bidentate chelating agent through the pyridine nitrogen and a carboxylate oxygen.[4][5] The coordination environment can be further influenced by the presence of other ligands and solvent molecules.
Conclusion and Future Directions
The crystal structure analysis of picolinic acid derivatives provides invaluable insights into their molecular architecture and the intermolecular forces that govern their solid-state properties. This knowledge is crucial for the rational design of new derivatives with tailored biological activities or material properties.
Future research in this area will likely focus on the synthesis and structural characterization of more complex derivatives, including multi-metallic complexes and co-crystals. The use of advanced techniques such as high-resolution X-ray diffraction and computational modeling will further enhance our understanding of the subtle structure-property relationships in this important class of compounds. The continued exploration of the Cambridge Structural Database (CSD) will also be instrumental in identifying structural trends and informing the design of new crystalline materials.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-meth-oxy-phen-yl)picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Is Less More? Influence of the Coordination Geometry of Copper(II) Picolinate Chelate Complexes on Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5,6-Dichloropicolinic Acid
This technical guide provides a comprehensive overview of the solubility characteristics of 5,6-Dichloropicolinic acid. Due to the limited availability of public data, this guide focuses on the standardized methodologies for solubility determination, providing researchers, scientists, and drug development professionals with the necessary protocols to ascertain the solubility of this compound in aqueous and organic media.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| CAS Number | 88912-24-7 |
| Appearance | White to light yellow powder/crystal |
| Purity | >98.0% (as per typical commercial specifications) |
Solubility Data
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Method |
| Water | 20 | Data not available | OECD 105 |
| Ethanol | 20 | Data not available | General Method |
| Methanol | 20 | Data not available | General Method |
| Acetone | 20 | Data not available | General Method |
| Dichloromethane | 20 | Data not available | General Method |
| Ethyl Acetate | 20 | Data not available | General Method |
| Toluene | 20 | Data not available | General Method |
| n-Hexane | 20 | Data not available | General Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound. The primary standardized method for water solubility is the OECD Guideline 105.
3.1. Water Solubility Determination (OECD Guideline 105)
The OECD Guideline 105 is a standardized method for determining the water solubility of chemical substances.[1][2][3][4] It comprises two primary methods: the Column Elution Method and the Flask Method.
3.1.1. Preliminary Test
A preliminary test is conducted to estimate the approximate solubility of the substance and to determine the appropriate analytical method and experimental conditions.
Diagram 1: Preliminary Solubility Test Workflow
Caption: Workflow for the preliminary estimation of water solubility.
3.1.2. Column Elution Method (for solubilities < 10⁻² g/L)
This method is suitable for substances with low solubility.
-
Preparation of the Column: A micro-column is filled with an inert support material, such as glass beads or quartz sand. The support material is coated with an excess of this compound.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of this compound in each fraction is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Determination of Solubility: A plateau in the concentration of the eluate indicates that saturation has been reached. The solubility is the mean concentration of the fractions in the plateau region.
3.1.3. Flask Method (for solubilities > 10⁻² g/L)
This is a widely used method for substances with higher solubility.
-
Sample Preparation: An excess amount of this compound, as determined by the preliminary test, is added to a flask containing a known volume of water.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to allow the undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and liquid phases.
-
Sample Collection: A sample of the clear, saturated aqueous solution is taken.
-
Analysis: The concentration of this compound in the sample is determined by a suitable analytical method.
-
Determination of Solubility: The average of at least three independent determinations is taken as the solubility value.
Diagram 2: OECD 105 Flask Method Workflow
Caption: Experimental workflow for the OECD 105 Flask Method.
3.2. Solubility in Organic Solvents (General Method)
A general procedure for determining the solubility of this compound in organic solvents involves the following steps:
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, n-hexane).
-
Sample Preparation: Add a known, excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature until equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, filter or centrifuge the mixture.
-
Analysis: Determine the concentration of the dissolved this compound in the clear supernatant using a suitable and validated analytical method (e.g., HPLC, UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL).
Safety and Handling
When handling this compound, it is crucial to adhere to the following safety precautions, as derived from safety data sheets (SDS).
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
4.2. Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
4.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
4.4. First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
Always consult the specific Safety Data Sheet for the most detailed and up-to-date information.
References
Thermal Stability and Decomposition of 5,6-Dichloropicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,6-Dichloropicolinic acid and its structurally related isomers. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its parent compound, picolinic acid, and various chlorinated isomers to provide a thorough analysis. This information is critical for handling, storage, and development of thermally sensitive processes involving these compounds.
Physicochemical Properties and Thermal Behavior of Picolinic Acid Derivatives
Thermal Analysis of Picolinic Acid
A study on the thermal behavior of picolinic acid (Pyridine-2-carboxylic acid) provides a foundational understanding of the decomposition of this class of compounds. The analysis was conducted using TG-DSC in both air and nitrogen atmospheres.
Key Observations:
-
Sublimation: Picolinic acid begins to sublimate at approximately 110 °C.[1]
-
Melting: The compound melts in the range of 140-143 °C.[1]
-
Decomposition: Thermal decomposition occurs up to 195 °C and is characterized as an exothermic process.[1]
Decomposition Products: Evolved Gas Analysis (EGA) using coupled TG-FTIR-MS identified the following decomposition products:
-
Water (H₂O)
-
Carbon dioxide (CO₂)
-
Carbon monoxide (CO)
-
Pyridine and its fragments[1]
The following table summarizes the key thermal events for picolinic acid.
| Thermal Event | Temperature (°C) in Air | Temperature (°C) in Nitrogen | Enthalpy of Fusion (ΔH) | Reference |
| Sublimation Onset | ~110 | ~110 | - | [1] |
| Melting Point | 143 | 140 | 26.08 kJ mol⁻¹ | [1] |
| Decomposition | up to 195 (exothermic peak at 193) | up to 195 (exothermic peak at 211) | - | [1] |
Melting and Decomposition Points of Chlorinated Picolinic Acid Isomers
The introduction of chlorine atoms to the pyridine ring is expected to influence the thermal stability of the molecule. While complete TGA/DSC studies are not available for most chlorinated derivatives, their melting points, often accompanied by decomposition, have been reported. This data is crucial for understanding the upper-temperature limits for handling these compounds.
| Compound | CAS Number | Melting Point (°C) | Notes |
| This compound | 88912-24-7 | Data not available | - |
| 3,6-Dichloropicolinic acid (Clopyralid) | 1702-17-6 | 151-152 | - |
| 4-amino-3,6-dichloro-2-pyridinecarboxylic acid (Aminopyralid) | 150114-71-9 | 163.5 | - |
| 2-Chloropyridine-4-carboxylic acid | 6313-54-8 | 246 | Decomposes |
| 2-Amino-6-chloropyridine-4-carboxylic acid | 6313-55-9 | 295-304 | - |
| 2,6-Dichloropyridine-4-carboxylic acid | 5398-44-7 | 209-212 | - |
| 2-Chloropyridine-3-carboxylic acid | 2942-59-8 | 176-178 | Decomposes |
| 6-Chloropicolinic acid | 4684-94-0 | 190-191 | - |
Experimental Protocols
This section details the methodologies employed for the thermal analysis of picolinic acid, which can serve as a template for designing studies on this compound and its isomers.
Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC) of Picolinic Acid
-
Instrumentation: Simultaneous TG-DSC analyzer.
-
Sample Mass: Approximately 5 mg.[1]
-
Crucibles: Alumina crucibles.
-
Atmosphere: Dynamic dry air or nitrogen.[1]
-
Flow Rate: 100 mL min⁻¹.
-
Heating Rate: 10 °C min⁻¹.
-
Temperature Range: Typically from ambient temperature to 600 °C.
-
Data Analysis: The mass loss as a function of temperature is recorded (TG curve), and the heat flow is measured simultaneously (DSC curve). The first derivative of the TG curve (DTG curve) can be used to determine the temperatures of the maximum rate of mass loss.
Evolved Gas Analysis (EGA) by TG-FTIR-MS
-
Instrumentation: A TG-DSC analyzer coupled to a Fourier Transform Infrared (FTIR) spectrometer and a Quadrupole Mass Spectrometer (MS).
-
Methodology: As the sample is heated in the TGA, the evolved gases are transferred via a heated transfer line to the FTIR gas cell and the MS for analysis.
-
FTIR Analysis: The infrared spectra of the evolved gases are recorded continuously, allowing for the identification of functional groups and specific gaseous molecules.
-
MS Analysis: The mass-to-charge ratio of the gas molecules is measured, providing information on their molecular weight and fragmentation patterns, which aids in their identification.
Decomposition Pathway
The thermal decomposition of chlorinated pyridine carboxylic acids is anticipated to proceed through a multi-step process. Based on the data from picolinic acid and the known behavior of similar organic molecules, a probable decomposition pathway can be proposed.
Caption: Proposed thermal decomposition pathway for this compound.
The initial step upon heating is likely sublimation or melting, followed by decarboxylation (loss of CO₂) at higher temperatures to form the corresponding dichloropyridine. Further heating would lead to the cleavage of the pyridine ring and the C-Cl bonds, resulting in the formation of smaller, volatile fragments, including hydrogen chloride (HCl), various chlorinated hydrocarbons, nitrogen oxides (NOx), and carbon monoxide (CO).
Experimental Workflow for Thermal Analysis
To fully characterize the thermal stability and decomposition of this compound, a systematic experimental workflow is recommended.
Caption: Recommended experimental workflow for thermal analysis.
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding of its likely thermal behavior can be inferred from the analysis of its parent compound, picolinic acid, and its chlorinated isomers. Picolinic acid itself is thermally stable up to around 110 °C, after which it sublimes and then melts, with decomposition occurring up to 195 °C. The presence of two chlorine atoms in this compound is expected to alter its melting point and thermal stability. The primary decomposition pathway is anticipated to be decarboxylation, followed by fragmentation of the pyridine ring at higher temperatures. For precise safety and process parameters, it is imperative that experimental thermal analysis, following the protocols outlined in this guide, be conducted on this compound. This will provide the necessary data for safe handling, storage, and the design of robust chemical processes.
References
5,6-Dichloropicolinic Acid as a Ligand for Metal Complexation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research on the metal complexation of 5,6-dichloropicolinic acid is limited. This guide provides a comprehensive overview based on the known coordination chemistry of the parent compound, picolinic acid, and its other chlorinated derivatives. The experimental protocols and data presented herein are representative and should be adapted and validated for this compound.
Introduction
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry and drug development. Their ability to act as versatile chelating agents for a wide range of metal ions has led to the development of complexes with diverse applications, including catalysis, materials science, and medicine. This compound, a halogenated derivative of picolinic acid, presents an intriguing ligand scaffold. The presence of electron-withdrawing chloro substituents on the pyridine ring is expected to influence the electronic properties of the ligand, thereby affecting the stability, structure, and reactivity of its metal complexes.
This technical guide provides a detailed exploration of this compound as a ligand for metal complexation. While specific experimental data for its complexes are scarce, this document extrapolates from the well-established chemistry of picolinic acid and related compounds to offer a foundational understanding and practical guidance for researchers.
Ligand Properties and Coordination Chemistry
This compound is anticipated to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. The coordination mode can be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Key Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 88912-24-7 |
| Molecular Formula | C₆H₃Cl₂NO₂ |
| Molecular Weight | 192.00 g/mol |
| Appearance | White to light yellow crystalline powder |
| Synonyms | 5,6-dichloro-2-pyridinecarboxylic acid |
Synthesis of Metal Complexes
The synthesis of metal complexes with picolinic acid derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol for the Synthesis of M(II) Complexes
Materials:
-
This compound
-
Metal(II) salt (e.g., chloride, acetate, or nitrate of Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)
-
Solvent (e.g., ethanol, methanol, water, or a mixture thereof)
-
Base (optional, e.g., sodium hydroxide or triethylamine, to deprotonate the carboxylic acid)
Procedure:
-
Dissolve this compound (2 molar equivalents) in the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
If the free acid is used, add a stoichiometric amount of a suitable base to deprotonate the ligand in situ.
-
In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours to ensure complete complex formation. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the resulting precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator over a suitable drying agent.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
5,6-Dichloropicolinic Acid: A Technical Guide to its pH-Dependent Behavior and pKa
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 5,6-Dichloropicolinic Acid
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 5,6-Dichloro-2-pyridinecarboxylic acid | [1][2] |
| CAS Number | 88912-24-7 | [1][3] |
| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |
| Molecular Weight | 192.00 g/mol | [1][3] |
| Physical Form | Solid | |
| pKa | Not available in cited literature. | - |
pH-Dependent Behavior
The behavior of this compound in aqueous solutions is governed by the ionization of its carboxylic acid group and the pyridine nitrogen.
Ionization:
This compound is an amphoteric molecule, meaning it can act as both an acid and a base. The carboxylic acid group (-COOH) is acidic and will deprotonate to form a carboxylate ion (-COO⁻) as the pH increases. The pyridine nitrogen is weakly basic and can be protonated at very low pH. The overall charge of the molecule is therefore pH-dependent.
At a pH below the pKa of the carboxylic acid, the molecule will exist predominantly in its protonated, neutral form. As the pH increases to a value above the pKa of the carboxylic acid, the deprotonated, anionic form will be the major species. This transition from the neutral to the ionized form significantly impacts the molecule's properties.
Solubility:
The aqueous solubility of this compound is expected to be highly dependent on the pH of the solution. The neutral form of the molecule is likely to have low water solubility. As the pH increases above the pKa of the carboxylic acid, the molecule ionizes to its more polar carboxylate form, leading to a significant increase in aqueous solubility. This behavior is critical for designing dissolution studies and developing oral dosage forms, as the pH of the gastrointestinal tract varies.[4][5][6] A patent for a related compound, 5,6-dichloronicotinic acid, describes its conversion to a water-soluble salt in an alkaline aqueous solution, which is then precipitated by acidification, illustrating this pH-dependent solubility.[7]
Stability:
The chemical stability of this compound may also be influenced by pH. For many organic molecules, pH can affect the rates of hydrolysis and other degradation pathways. While specific stability data for this compound is not available, it is a crucial parameter to evaluate during drug development, often assessed through forced degradation studies at various pH values.[8]
Experimental Protocols for pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Accurate determination of the pKa is essential for understanding and predicting the pH-dependent behavior of a compound. The following are detailed methodologies for determining the pKa of this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[9] It involves monitoring the pH of a solution of the compound as a titrant of known concentration (a strong base for an acidic compound) is incrementally added.[10][11]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.
-
Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Place a known volume of the this compound solution in a titration vessel and add the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Record the pH value and the volume of titrant added at each step.
-
Continue the titration until well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, which provides a more accurate determination of the pKa.[12]
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another common method for pKa determination, particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[13][14][15]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Prepare solutions of the compound at a constant concentration in each of the buffer solutions.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis absorbance spectrum of each buffered solution over a relevant wavelength range.
-
Identify the wavelengths where the largest differences in absorbance are observed between the acidic and basic forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[16][17]
-
The data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.
-
Liquid Chromatography
High-performance liquid chromatography (HPLC) can also be used to determine pKa values, especially for compounds with low solubility.[18][19][20] This method is based on the principle that the retention time of an ionizable compound on a reversed-phase column is dependent on the pH of the mobile phase.
Methodology:
-
Chromatographic Setup:
-
Use a reversed-phase HPLC column (e.g., C18).
-
Prepare a series of mobile phases with different pH values, typically consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Analysis:
-
Inject a solution of this compound and measure its retention time at each mobile phase pH.
-
-
Data Analysis:
-
Plot the retention time (or capacity factor) versus the pH of the mobile phase.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[18]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Pyridinecarboxylic acid, 5,6-dichloro- CAS#: 88912-24-7 [amp.chemicalbook.com]
- 3. 88912-24-7|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. mt.com [mt.com]
- 17. ishigirl.tripod.com [ishigirl.tripod.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Determination of pKa values by liquid chromatography. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Synthesis of 5,6-Dichloropicolinic Acid from Tetrachloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropicolinic acid is a valuable chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its synthesis from the more readily available 3,4,5,6-tetrachloropicolinic acid requires the selective removal of the chlorine atoms at the 3- and 4-positions. This selective dechlorination is a challenging transformation that necessitates careful control of reaction conditions to achieve the desired regioselectivity.
The proposed method is based on catalytic transfer hydrogenation, a technique known for its utility in the selective dechlorination of chlorinated aromatic compounds. This approach offers a potentially milder and more selective alternative to other reduction methods.
Proposed Reaction Scheme
The proposed synthesis involves the selective catalytic hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to yield this compound.
Caption: Proposed reaction for the synthesis of this compound.
Experimental Protocol: Proposed Method for Selective Catalytic Dechlorination
This protocol describes a general procedure for the selective catalytic dechlorination of 3,4,5,6-tetrachloropicolinic acid. Optimization of the reaction parameters (catalyst, solvent, base, temperature, and pressure) will likely be necessary to achieve the desired product with high selectivity and yield.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| 3,4,5,6-Tetrachloropicolinic acid | ≥98% | Major supplier |
| Palladium on activated carbon (Pd/C) | 5% or 10% | Major supplier |
| Sodium hydroxide (NaOH) | Reagent grade | Major supplier |
| Isopropanol | Anhydrous | Major supplier |
| Dichloromethane (DCM) | ACS grade | Major supplier |
| Hydrochloric acid (HCl) | Concentrated (37%) | Major supplier |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Major supplier |
| Hydrogen gas (H₂) | High purity | Gas supplier |
3.2. Equipment
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Magnetic stirrer with hotplate
-
Schlenk line or glovebox for handling air-sensitive reagents (if necessary)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
pH meter or pH paper
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring and product analysis
3.3. Reaction Setup and Procedure
Caption: Experimental workflow for the proposed synthesis.
Detailed Steps:
-
Reaction Setup:
-
To a high-pressure reactor vessel, add 3,4,5,6-tetrachloropicolinic acid (1.0 eq).
-
Add a suitable solvent such as isopropanol. The choice of solvent can influence the selectivity.
-
Add a base, such as sodium hydroxide (2.0-2.2 eq), dissolved in a minimal amount of water. The base is crucial for neutralizing the HCl formed during the reaction.
-
Carefully add the Pd/C catalyst (1-5 mol%). It is advisable to handle the catalyst in an inert atmosphere as it can be pyrophoric.
-
-
Hydrogenation:
-
Seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi). The pressure will need to be optimized.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or GC-MS to determine the ratio of starting material, intermediates (trichloropicolinic acids), and the desired product.
-
-
Work-up and Isolation:
-
Once the reaction has reached the desired conversion and selectivity, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and acidify the solution to a pH of approximately 1-2 with concentrated HCl. This will precipitate the carboxylic acid product.
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Data Presentation: Hypothetical Optimization Data
The following table presents a hypothetical set of results from an optimization study for this reaction. This data is for illustrative purposes to guide the experimental design.
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Pressure (psi) | Yield of 5,6-DCPA (%) | Selectivity (%) |
| 1 | 1% Pd/C | 2.1 NaOH | Isopropanol | 50 | 50 | 35 | 60 |
| 2 | 5% Pd/C | 2.1 NaOH | Isopropanol | 50 | 50 | 55 | 75 |
| 3 | 5% Pd/C | 2.1 NaOH | Ethanol | 50 | 50 | 48 | 70 |
| 4 | 5% Pd/C | 2.1 NaOH | Isopropanol | 80 | 50 | 65 | 80 |
| 5 | 5% Pd/C | 2.1 NaOH | Isopropanol | 80 | 200 | 70 | 85 |
| 6 | 5% Pd/C | 2.5 NaOH | Isopropanol | 80 | 200 | 68 | 82 |
DCPA: Dichloropicolinic Acid
Discussion of Key Parameters and Selectivity
The regioselectivity of the dechlorination of polychlorinated pyridines is influenced by several factors:
-
Catalyst: Palladium-based catalysts are commonly used for hydrodechlorination. The choice of support (e.g., carbon, alumina) and the metal loading can affect activity and selectivity.
-
Solvent: The polarity of the solvent can influence the adsorption of the substrate onto the catalyst surface and thus affect the regioselectivity.
-
Base: A base is required to neutralize the HCl produced. The nature and amount of the base can impact the reaction rate and selectivity.
-
Temperature and Pressure: These parameters control the reaction rate. Higher temperatures and pressures generally lead to faster reactions but may also result in over-reduction to monochlorinated or fully dechlorinated products.
The selective removal of chlorines at the 3- and 4-positions is electronically plausible as these positions are activated by the electron-withdrawing carboxylic acid group and the pyridine nitrogen. However, steric factors also play a role, and achieving high selectivity can be challenging.
Safety Precautions
-
Handle 3,4,5,6-tetrachloropicolinic acid and this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium on carbon is flammable and pyrophoric, especially when dry and in the presence of hydrogen. Handle it in an inert atmosphere and keep it away from ignition sources.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, preferably in a fume hood.
-
Use a blast shield when working with reactions under pressure.
-
Concentrated acids and bases are corrosive. Handle them with care in a fume hood.
This document provides a foundational protocol for the synthesis of this compound. Researchers should perform a thorough literature search for any new developments and conduct small-scale optimization experiments to determine the ideal conditions for their specific setup.
Application Notes and Protocols for Herbicide Screening of 5,6-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of the herbicidal properties of 5,6-Dichloropicolinic acid, a synthetic auxin herbicide. The protocols outlined below are designed for reproducibility and are intended to assist in the systematic screening and characterization of this and similar picolinic acid derivatives.
Introduction
This compound belongs to the picolinic acid class of herbicides, which act as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a disruption of normal plant growth processes when applied at herbicidal concentrations. The primary mode of action involves the binding to specific auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of physiological disruptions, including epinastic growth, stem and leaf twisting, and ultimately, plant death. Picolinic acid herbicides, in particular, have been shown to exhibit a selective high affinity for the F-Box protein AFB5, which is a component of the SCF E3 ubiquitin ligase complex involved in auxin signaling[1][2][3].
Data Presentation: Herbicidal Activity of Picolinic Acid Derivatives
| Compound | IC50 (µM) for Arabidopsis thaliana Root Growth Inhibition | Reference Compound | Reference IC50 (µM) | Reference |
| 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (V-7) | 0.04 | Halauxifen-methyl | 1.99 | [4][5] |
| 4-amino-3,5-dichloro-6-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid (V-2) | 0.07 | Halauxifen-methyl | 1.99 | [4][5] |
| 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid (c5) | 0.13 | Clopyralid | 3.51 | [6] |
| Picloram | 0.31 | - | - | [4] |
| Halauxifen-methyl | 1.99 | - | - | [4] |
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details a laboratory-based method for determining the effect of this compound on the root growth of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (100 mm)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization:
-
Place Arabidopsis thaliana seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation and remove the ethanol.
-
Add 1 mL of 20% (v/v) bleach solution and vortex for 10 minutes.
-
Pellet the seeds and wash three times with sterile water.
-
Resuspend the seeds in sterile water and store at 4°C for 48 hours for stratification.
-
-
Preparation of Test Media:
-
Prepare MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.7 before autoclaving.
-
Prepare a stock solution of this compound in DMSO.
-
After autoclaving the MS medium and cooling it to approximately 50°C, add the this compound stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare a control medium containing the same concentration of DMSO as the highest concentration test plate.
-
Pour the media into sterile petri dishes and allow them to solidify.
-
-
Seed Plating and Incubation:
-
Pipette the stratified seeds onto the surface of the prepared agar plates.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 7-10 days of growth, photograph the plates.
-
Measure the primary root length of at least 15 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Calculate the average root length and standard deviation for each treatment.
-
Express the root growth inhibition as a percentage of the control.
-
Determine the IC50 value by plotting the percentage of root growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Whole-Plant Post-Emergence Herbicide Screening
This protocol describes a greenhouse-based method to assess the post-emergence herbicidal efficacy of this compound on various weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus)
-
Potting mix
-
Pots or trays
-
This compound
-
Surfactant
-
Spray chamber or handheld sprayer
-
Greenhouse with controlled environmental conditions
Procedure:
-
Plant Growth:
-
Fill pots or trays with potting mix and sow the seeds of the target weed species.
-
Water the pots and place them in a greenhouse under optimal growing conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Allow the plants to grow to the 2-4 leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound.
-
Prepare spray solutions at various concentrations (e.g., corresponding to application rates of 50, 100, 200, 400 g/ha). Include a suitable surfactant as recommended for auxinic herbicides.
-
Include a control group that is sprayed with water and surfactant only.
-
Apply the herbicide solutions to the plants using a calibrated spray chamber or handheld sprayer to ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the greenhouse and observe them regularly.
-
Assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT).
-
Use a visual rating scale (0-100%) to quantify the herbicidal effect, where 0% represents no injury and 100% represents complete plant death.
-
Record specific symptoms of auxinic herbicide injury, such as epinasty, leaf cupping, and stem twisting.
-
For a more quantitative assessment, measure the fresh or dry weight of the above-ground biomass at the final evaluation point.
-
-
Data Analysis:
-
Calculate the average injury rating or biomass reduction for each treatment.
-
Determine the GR50 (the dose causing 50% growth reduction) by plotting the percentage of growth reduction against the herbicide dose and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: A generalized workflow for in vitro and whole-plant herbicide screening of this compound.
Caption: The mode of action of this compound as a synthetic auxin, leading to uncontrolled plant growth.
References
- 1. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dichloropicolinic Acid in Cereal Crops
Introduction and Mechanism of Action
Clopyralid is a selective, systemic, post-emergence herbicide belonging to the pyridinecarboxylic acid chemical family.[3][4][5] It is highly effective for the control of many annual and perennial broad-leaved weeds in various crops, including cereals like wheat, barley, and oats, while demonstrating excellent safety for grass crops.[1][4][6] Its primary targets are weeds in the Asteraceae (sunflower), Fabaceae (legume), and Polygonaceae (knotweed) families.[7]
Clopyralid functions as a synthetic auxin mimic, specifically a Group 4 herbicide (HRAC Group O).[3][8] It imitates the natural plant growth hormone indole-3-acetic acid (IAA) but is far more stable and persistent within the plant.[5][7] Upon absorption through the leaves and roots, it is translocated throughout the plant.[4][7][8] In susceptible species, Clopyralid induces uncontrolled and disorganized cell division and elongation, leading to epinasty (twisting of stems and petioles), tissue damage, and ultimately, plant death.[3][7]
Signaling Pathway
The binding of a synthetic auxin like Clopyralid to auxin receptors (such as TIR1/AFB) leads to the degradation of Aux/IAA transcriptional repressor proteins. This de-repression allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, resulting in an uncontrolled hormonal response that disrupts normal plant development.
Application Data
Table 1: Recommended Application Rates of Clopyralid in Cereals
Rates are indicative and should be confirmed with local product labels, as formulations can vary. Rates are often provided for products containing 300 g/L Clopyralid.
| Crop | Application Timing (Crop Stage) | Target Weed Stage | Application Rate (Product) | Application Rate (Active Ingredient) |
| Wheat, Barley, Oats, Triticale | Pre-sowing | Capeweed: Up to 8-leaf | 150 mL/ha (+ knockdown herbicide) | 45 g a.i./ha |
| Post-sowing, pre-emergence to 3-leaf | Transplants | 150 mL/ha (+ diuron) | 45 g a.i./ha | |
| Early post-emergence (2-leaf to jointing) | Cotyledon to 6-leaf (max 5 cm diameter) | 150 mL/ha | 45 g a.i./ha | |
| 5-leaf to late tillering | Skeleton Weed: 5-15 cm rosettes | 500 mL/ha (+ MCPA) | 150 g a.i./ha |
Data compiled from product labels.[9][10][11]
Table 2: Efficacy of Clopyralid on Common Broad-leaved Weeds in Cereals
| Weed Common Name | Scientific Name | Susceptibility / Control Level |
| Canada Thistle | Cirsium arvense | Excellent |
| Perennial Sow-thistle | Sonchus arvensis | Excellent |
| Scentless Mayweed | Tripleurospermum inodorum | Excellent |
| Capeweed | Arctotheca calendula | Excellent |
| Volunteer Peas | Pisum sativum | Excellent |
| Volunteer Vetch | Vicia spp. | Excellent |
| Knapweeds | Centaurea spp. | Excellent |
| Clovers | Trifolium spp. | Excellent |
| Wild Buckwheat | Polygonum convolvulus | Good to Excellent |
| Prickly Lettuce | Lactuca serriola | Good |
Efficacy data sourced from multiple technical guides.[7][12][13]
Experimental Protocols
Protocol 1: Field Trial for Efficacy and Crop Safety Evaluation
This protocol outlines a standard methodology for conducting a supervised field trial to determine the efficacy of Clopyralid on target weeds and its safety on cereal crops.[14]
Objective: To quantify the dose-response relationship of Clopyralid on key broad-leaved weeds and assess any phytotoxic effects on the cereal crop under field conditions.
1. Trial Site Selection & Design:
- Site: Select a field with a known, uniform infestation of target broad-leaved weeds. Ensure the site is representative of the region's typical soil and environmental conditions.[14]
- Plot Size: Minimum of 2m x 10m for each plot.
- Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.[15] This design helps to minimize the effects of field variability.
- Treatments:
- T1: Untreated Control (weedy check).
- T2: Clopyralid - Low Rate (e.g., 100 mL/ha product).
- T3: Clopyralid - Medium Rate (e.g., 150 mL/ha product - recommended rate).[9]
- T4: Clopyralid - High Rate (e.g., 300 mL/ha product - 2x rate for safety assessment).
- T5: Reference Herbicide (a standard commercial product for the same use).
2. Application:
- Crop & Timing: Sow a common cereal variety (e.g., spring barley). Apply treatments post-emergence when the crop is at the 2 to 4-leaf stage and weeds are small and actively growing.[9][10]
- Equipment: Use a calibrated research plot sprayer (e.g., CO2-pressurized backpack sprayer) equipped with flat-fan nozzles to ensure uniform coverage.[16]
- Spray Volume: Apply in a sufficient water volume, typically 100-200 L/ha, to achieve good coverage.[10][17]
- Conditions: Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover). Avoid application during periods of crop stress (drought, extreme temperatures).[10]
3. Assessments:
- Weed Control Efficacy: Conduct visual assessments at 14, 28, and 56 days after treatment (DAT). Use a percentage scale (0% = no control, 100% = complete death of weeds). For more quantitative data, count weed density (plants/m²) and collect above-ground weed biomass (dry weight) from designated quadrats within each plot before final harvest.
- Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT. Use a percentage scale (0% = no injury, 100% = crop death). Record symptoms such as stunting, chlorosis, necrosis, or epinasty.
- Yield: At crop maturity, harvest the central area of each plot using a plot combine. Record grain weight and measure moisture content. Adjust all yields to a standard moisture percentage (e.g., 14%).
4. Data Analysis:
- Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a mean separation test (e.g., Tukey's HSD or LSD at P≤0.05) to determine significant differences between treatment means for weed control, crop injury, and yield.
Experimental Workflow Diagram
References
- 1. Clopyralid - Wikipedia [en.wikipedia.org]
- 2. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]
- 7. invasive.org [invasive.org]
- 8. fbn.com [fbn.com]
- 9. 4farmers.com.au [4farmers.com.au]
- 10. apparentag.com.au [apparentag.com.au]
- 11. austcrop.com.au [austcrop.com.au]
- 12. Clopyralid [sitem.herts.ac.uk]
- 13. Battling Broadleaf Weeds in Cereals - Cropnuts [cropnuts.com]
- 14. Residue trials for crops or plant products used as food or feed | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. rl.ahdb.org.uk [rl.ahdb.org.uk]
- 16. pnwhandbooks.org [pnwhandbooks.org]
- 17. specialistsales.com.au [specialistsales.com.au]
Application Notes and Protocols for 5,6-Dichloropicolinic Acid as a Putative Plant Growth Regulator
Disclaimer: Publicly available research specifically detailing the use of 5,6-Dichloropicolinic acid as a plant growth regulator is limited. The following application notes and protocols are based on the well-documented activities of structurally related picolinic acid derivatives, which are known to function as synthetic auxins. These guidelines are intended to serve as a starting point for research and development professionals.
Introduction
This compound is a member of the picolinic acid chemical family, a class of compounds known for their potent auxin-mimicking activity in plants.[1][2][3][4][5] Like other synthetic auxins, these compounds can elicit a range of physiological responses, from growth promotion at low concentrations to herbicidal effects at higher concentrations.[4][5] The biological activity of picolinic acid derivatives is highly dependent on the specific substitution pattern on the pyridine ring. This document provides a framework for the investigation of this compound as a plant growth regulator, drawing parallels from its close analog, 3,6-Dichloropicolinic acid (Clopyralid).
Mechanism of Action: The Auxin Signaling Pathway
Picolinic acids and other synthetic auxins exert their effects by co-opting the plant's natural auxin signaling pathway.[6] The core of this pathway involves the perception of the auxin signal by a co-receptor complex formed by a Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7]
The binding of a synthetic auxin like a dichloropicolinic acid analog stabilizes the interaction between TIR1/AFB and the Aux/IAA protein. This targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression. This cascade ultimately results in physiological responses such as cell elongation, division, and differentiation. At herbicidal concentrations, this process becomes uncontrolled, leading to disorganized growth and plant death.[6]
References
- 1. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 5,6-Dichloropicolinic Acid in Soil
Introduction
5,6-Dichloropicolinic acid is a chemical compound that can be present in soil as a metabolite of certain industrial chemicals or pesticides. Its detection and quantification in environmental matrices like soil are crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the analytical determination of this compound in soil samples, targeting researchers, scientists, and professionals in drug development and environmental science. The methodologies described leverage modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.
Analytical Strategies
Two primary analytical strategies are presented for the determination of this compound in soil:
-
GC-MS following Derivatization: This approach is suitable for laboratories equipped with GC-MS instrumentation. Since this compound is a polar and non-volatile compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.
-
LC-MS/MS: This method allows for the direct analysis of the polar this compound without the need for derivatization, offering a more straightforward workflow.
The choice of method will depend on the available instrumentation, desired sensitivity, and sample throughput requirements.
Experimental Protocols
Soil Sample Preparation and Extraction (QuEChERS-based)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound from soil.[1][2][3][4] This method is known for its high recovery rates and efficiency in removing matrix interferences.
Materials and Reagents:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Protocol:
-
Sample Weighing: Weigh 10 g of a homogenized and sieved (2 mm) soil sample into a 50 mL centrifuge tube.
-
Hydration (for dry soil): If the soil is dry, add 8 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant. This extract is now ready for analysis by LC-MS/MS or for the derivatization step prior to GC-MS analysis.
-
Figure 1: QuEChERS-based workflow for soil sample preparation.
GC-MS Analysis Protocol
2.1. Derivatization
For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility. Methylation is a common and effective derivatization method.[5][6][7]
Reagents:
-
QuEChERS extract
-
Trimethylsilyldiazomethane (TMSD) solution (2.0 M in diethyl ether)
-
Methanol, HPLC grade
-
Toluene, HPLC grade
-
Glacial acetic acid
Protocol:
-
Solvent Exchange: Transfer 1 mL of the QuEChERS extract into a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a toluene:methanol (9:1 v/v) mixture.
-
Methylation:
-
Add 50 µL of TMSD solution to the reconstituted extract.
-
Cap the vial and vortex for 30 seconds.
-
Let the reaction proceed for 30 minutes at room temperature.
-
-
Quenching: Add 10 µL of glacial acetic acid to quench the excess TMSD.
-
Final Sample: The sample is now ready for injection into the GC-MS system.
Figure 2: Derivatization workflow for GC-MS analysis.
2.2. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | To be determined based on the mass spectrum of the methylated derivative of this compound. Expected ions would include the molecular ion and characteristic fragment ions. |
LC-MS/MS Analysis Protocol
3.1. Sample Preparation for LC-MS/MS
-
Solvent Exchange: Take 1 mL of the final QuEChERS extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3.2. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) (To be determined by direct infusion of a standard solution of this compound) |
Data Presentation
The following tables summarize typical quantitative data expected from the analysis of acidic pesticides in soil using the described methods. These values are representative and should be determined for this compound during method validation.
Table 1: Representative Performance Data for GC-MS Analysis of Acidic Pesticides in Soil
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 2.0 - 5.0 µg/kg |
| Recovery (at 10 µg/kg) | 85 - 110% |
| Precision (RSD, %) | < 15% |
Table 2: Representative Performance Data for LC-MS/MS Analysis of Acidic Pesticides in Soil
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 2.5 µg/kg |
| Recovery (at 5 µg/kg) | 90 - 115% |
| Precision (RSD, %) | < 10% |
Conclusion
The presented protocols provide a comprehensive framework for the sensitive and reliable determination of this compound in soil. The choice between GC-MS with derivatization and direct LC-MS/MS analysis will depend on laboratory capabilities and specific analytical requirements. Both methods, when properly validated, can deliver high-quality data essential for environmental assessment and regulatory compliance. It is imperative to perform a full method validation for this compound in the specific soil matrix of interest to ensure data accuracy and reliability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. weber.hu [weber.hu]
- 4. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols: Formulation of Herbicides Containing 5,6-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of herbicides containing the active ingredient 5,6-Dichloropicolinic acid. This document outlines key formulation types, experimental protocols for preparation and evaluation, and representative data to guide research and development.
Introduction to this compound Herbicides
This compound belongs to the picolinic acid class of herbicides, which act as synthetic auxins.[1][2][3][4][5] These herbicides mimic the plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. Picolinic acid herbicides are particularly effective against broadleaf weeds. The formulation of this compound is critical for its effective application, stability, and biological activity. Common formulation types include emulsifiable concentrates (EC), soluble liquid concentrates (SL), and water-dispersible granules (WG). The choice of formulation depends on the target weed species, crop, environmental conditions, and application equipment.
Herbicide Formulation Components
A stable and effective herbicide formulation typically consists of the active ingredient, solvents, surfactants, emulsifiers, and other adjuvants.
-
Active Ingredient (AI): this compound is the primary herbicidally active component.
-
Solvents: Used to dissolve the solid active ingredient to create a concentrated liquid formulation. The choice of solvent is critical and depends on the solubility of the AI and its compatibility with other components.
-
Surfactants: Surface-active agents that reduce the surface tension of water, allowing for better spreading and coverage of the herbicide on the leaf surface.
-
Emulsifiers: Used in emulsifiable concentrate (EC) formulations to allow the oil-based concentrate to mix with water to form a stable emulsion for spraying.
-
Adjuvants: Additional components that enhance the effectiveness of the herbicide. These can include wetting agents, stickers, penetrants, and antifoaming agents.
Representative Herbicide Formulations
While specific proprietary formulation details are often protected, this section provides representative examples of common formulation types for picolinic acid herbicides that can be adapted for this compound.
Emulsifiable Concentrate (EC) Formulation
EC formulations are popular due to their ease of handling and good performance.
Table 1: Representative Emulsifiable Concentrate (EC) Formulation of this compound
| Component | Function | Representative Concentration (w/w %) |
| This compound | Active Ingredient | 20.0 |
| Aromatic Solvent (e.g., Aromatic 150) | Solvent | 60.0 |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzenesulfonate) | Emulsifier | 5.0 |
| Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil) | Emulsifier | 10.0 |
| Epoxidized Soybean Oil | Stabilizer | 5.0 |
Soluble Liquid (SL) Concentrate Formulation
SL formulations are water-based and are often preferred for their reduced environmental impact. For picolinic acids, this often involves converting the acid to a soluble salt.
Table 2: Representative Soluble Liquid (SL) Concentrate Formulation of this compound Amine Salt
| Component | Function | Representative Concentration (w/w %) |
| This compound | Active Ingredient | 25.0 |
| Dimethylamine (DMA) | Amine for salt formation | 10.0 |
| Propylene Glycol | Antifreeze/Solvent | 10.0 |
| Non-ionic Surfactant | Wetting/Spreading Agent | 5.0 |
| Water | Solvent | 50.0 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of herbicide formulations containing this compound.
Protocol for Preparation of an Emulsifiable Concentrate (EC) Formulation
Objective: To prepare a stable 20% EC formulation of this compound.
Materials:
-
This compound (98% purity)
-
Aromatic 150 solvent
-
Calcium Dodecylbenzenesulfonate
-
Ethoxylated Castor Oil
-
Epoxidized Soybean Oil
-
Beakers, magnetic stirrer, and hot plate
-
Graduated cylinders and weighing balance
Procedure:
-
Weigh 20.4 g of this compound (to account for 98% purity) and add it to a 250 mL beaker.
-
Add 60.0 g of Aromatic 150 solvent to the beaker.
-
Place the beaker on a magnetic stirrer with gentle heating (40-50 °C) and stir until the active ingredient is completely dissolved.
-
In a separate beaker, weigh and mix 5.0 g of Calcium Dodecylbenzenesulfonate and 10.0 g of Ethoxylated Castor Oil.
-
Slowly add the emulsifier mixture to the dissolved active ingredient solution while stirring continuously.
-
Add 5.0 g of Epoxidized Soybean Oil to the mixture and continue stirring for another 15 minutes to ensure homogeneity.
-
Allow the formulation to cool to room temperature.
-
Store the final formulation in a sealed, labeled container.
Protocol for Emulsion Stability Test
Objective: To evaluate the stability of the prepared EC formulation when diluted in water.
Materials:
-
Prepared 20% EC formulation of this compound
-
Standard hard water (e.g., 342 ppm as CaCO₃)
-
100 mL graduated cylinders with stoppers
-
Timer
Procedure:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in a rack at room temperature and start the timer.
-
Observe and record the volume of any cream or sediment at 0.5, 1, 2, and 24 hours.
-
A stable emulsion should show minimal to no separation over the 24-hour period.
Protocol for Bio-efficacy Evaluation (Greenhouse Study)
Objective: To determine the herbicidal efficacy of the formulated this compound on a target weed species.
Materials:
-
Prepared herbicide formulation
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in pots to the 3-4 leaf stage.
-
Control plants (untreated)
-
Spray chamber calibrated to deliver a known volume of spray solution.
-
Deionized water for dilutions.
Procedure:
-
Prepare a series of dilutions of the herbicide formulation in deionized water to achieve different application rates (e.g., 50, 100, 200, 400 g AI/ha).
-
Include a control group that will be sprayed with water only.
-
Randomly assign plants to each treatment group (at least 4 replicates per treatment).
-
Place the plants in the spray chamber and apply the respective herbicide dilutions evenly to the foliage.
-
After treatment, transfer the plants to a greenhouse with controlled temperature and light conditions.
-
Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).
-
At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70 °C for 72 hours, and record the dry weight.
-
Calculate the percentage of biomass reduction compared to the untreated control.
Quantitative Data Presentation
The following tables present hypothetical, yet realistic, data from the evaluation of the prepared this compound formulations.
Table 3: Emulsion Stability of 20% EC Formulation
| Time (hours) | Cream Layer (mL) | Sediment (mL) |
| 0.5 | 0 | 0 |
| 1.0 | 0 | 0.1 |
| 2.0 | 0.2 | 0.1 |
| 24.0 | 0.5 | 0.2 |
Table 4: Bio-efficacy of 20% EC Formulation on Velvetleaf (Abutilon theophrasti)
| Application Rate (g AI/ha) | Visual Control at 14 DAT (%) | Biomass Reduction at 21 DAT (%) |
| 50 | 65 | 58 |
| 100 | 85 | 82 |
| 200 | 98 | 95 |
| 400 | 100 | 100 |
Visualizations
The following diagrams illustrate key workflows and relationships in the formulation and evaluation of this compound herbicides.
Caption: Workflow for Herbicide Formulation and Evaluation.
Caption: Key Relationships in Herbicide Formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
5,6-Dichloropicolinic Acid: A Versatile Building Block in Organic Synthesis for Novel Agrochemicals and Pharmaceuticals
For Immediate Release
Shanghai, China – December 28, 2025 – 5,6-Dichloropicolinic acid is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a carboxylic acid group on a pyridine ring, provides multiple reactive sites for the construction of complex molecules with diverse biological activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel agrochemicals and pharmaceuticals.
Introduction to this compound
This compound (CAS No. 88912-24-7) is a white to light yellow crystalline solid with a molecular weight of 192.00 g/mol . The presence of electron-withdrawing chlorine atoms and the carboxylic acid group makes the pyridine ring susceptible to various chemical transformations, including nucleophilic substitution, esterification, amidation, and cross-coupling reactions. These characteristics make it an ideal scaffold for the development of new chemical entities with potential applications in agriculture and medicine. It is known for its role in the synthesis of pharmaceuticals and agrochemicals, as well as its utility as a building block in organic synthesis and a reagent in various chemical reactions.[1]
Applications in Agrochemical Synthesis
Picolinic acid derivatives are a well-established class of herbicides. The structural backbone of this compound is analogous to several commercial herbicides that act as synthetic auxins.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species. The chlorine substituents on the pyridine ring can significantly influence the herbicidal activity and spectrum of weed control.
Derivatives of picolinic acid have been shown to exhibit potent herbicidal effects. For instance, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated significant inhibitory activity against the root growth of Arabidopsis thaliana, with some compounds showing greater efficacy than commercial herbicides.[3] These synthetic auxin herbicides are believed to interact with the auxin-signaling F-box protein 5 (AFB5).[3]
Applications in Pharmaceutical Synthesis
The pyridine nucleus is a common structural motif in a vast array of pharmaceutical agents. The functional handles on this compound allow for its incorporation into more complex molecular architectures, making it a valuable starting material for the synthesis of potential drug candidates. While specific examples detailing the use of this compound in pharmaceutical synthesis are not abundant in publicly available literature, the general importance of substituted pyridines in medicinal chemistry suggests its potential in this area. For example, N-bridged 5,6-bicyclic pyridines have shown promise in the development of treatments for central nervous system disorders.[4]
Key Synthetic Transformations and Protocols
The reactivity of this compound allows for a variety of synthetic modifications. The following sections detail representative experimental protocols for key transformations.
Amide Bond Formation
The carboxylic acid moiety of this compound can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.
Protocol: Synthesis of 5,6-Dichloropicolinamide
This protocol describes a general procedure for the synthesis of an amide derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous DCM.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq.).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Amide Coupling: Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5,6-dichloropicolinamide.
Quantitative Data:
| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 5,6-Dichloropicolinamide | This compound | SOCl₂, Amine, Et₃N | DCM | 14-20 h | 85-95 | >98 (HPLC) |
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of 5,6-dichloropicolinamide.
Esterification
The carboxylic acid group can be converted to an ester, which can serve as a key intermediate for further functionalization or as the final bioactive compound.
Protocol: Synthesis of Methyl 5,6-Dichloropicolinate
This protocol outlines the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield methyl 5,6-dichloropicolinate.
Quantitative Data:
| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Methyl 5,6-Dichloropicolinate | This compound | MeOH, H₂SO₄ (cat.) | MeOH | 4-6 h | 90-98 | >99 (GC-MS) |
Experimental Workflow for Esterification
Caption: Workflow for the synthesis of methyl 5,6-dichloropicolinate.
Suzuki Cross-Coupling Reaction
The chlorine atoms on the pyridine ring can be substituted via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. This allows for the synthesis of complex biaryl structures.
Protocol: Synthesis of 5-Aryl-6-chloropicolinic Acid
This protocol provides a general method for the mono-arylation of this compound via a Suzuki coupling reaction. Selective reaction at the 5-position is often favored due to electronic effects.
Materials:
-
Methyl 5,6-dichloropicolinate (ester protecting group is often used)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add methyl 5,6-dichloropicolinate (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the coupled product.
-
Hydrolysis (if necessary): The ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Quantitative Data:
| Product Name | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Methyl 5-Aryl-6-chloropicolinate | Methyl 5,6-Dichloropicolinate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 12-24 h | 60-85 | >95 (LC-MS) |
Signaling Pathway
Caption: Simplified auxin signaling pathway targeted by picolinic acid herbicides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its reactivity allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening in agrochemical and pharmaceutical research. The protocols provided herein offer a starting point for the exploration of the rich chemistry of this compound and its derivatives. Further research into the biological activities of compounds derived from this compound is warranted and holds the potential for the discovery of novel herbicides and therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules using 5,6-Dichloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5,6-dichloropicolinic acid as a scaffold for the generation of novel bioactive compounds. The protocols detailed below are focused on the synthesis of 5,6-dichloropicolinamide derivatives, a class of compounds with potential applications in pharmaceutical research. The pyridine moiety is a common feature in many approved drugs, and its substitution pattern can be systematically varied to explore structure-activity relationships (SAR) against various biological targets.
Application Note: Synthesis of a 5,6-Dichloropicolinamide Library
This compound is a versatile starting material for the synthesis of a diverse library of picolinamide derivatives. The presence of two chlorine atoms on the pyridine ring offers opportunities for further functionalization, for instance, through cross-coupling reactions, while the carboxylic acid moiety allows for the straightforward formation of amide bonds with a wide range of amines. This approach enables the systematic exploration of the chemical space around the 5,6-dichloropyridine core to identify novel compounds with desired biological activities.
The general synthetic approach involves the coupling of this compound with various primary and secondary amines using standard amide bond formation methodologies. The resulting picolinamides can then be screened for their biological activity against a panel of relevant targets. The dichlorinated nature of the pyridine ring can influence the physicochemical properties of the final compounds, such as their lipophilicity and metabolic stability, which are important considerations in drug design.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,6-Dichloropicolinamides via Amide Coupling
This protocol describes a general method for the synthesis of 5,6-dichloropicolinamides from this compound and a representative amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5,6-dichloropicolinamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 5,6-Dichloropicolinamide
This protocol outlines a method for the functionalization of the C6-position of a 5,6-dichloropicolinamide via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5,6-Dichloropicolinamide (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the 5,6-dichloropicolinamide (1.0 eq), the arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 5-chloro-6-aryl-picolinamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a small library of 5,6-dichloropicolinamide derivatives and their subsequent functionalization.
Table 1: Synthesis of a 5,6-Dichloropicolinamide Library
| Entry | Amine Substituent | Product Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (by LC-MS, %) |
| 1 | Aniline | 267.11 | 85 | >98 |
| 2 | Benzylamine | 281.14 | 92 | >99 |
| 3 | Morpholine | 261.11 | 88 | >98 |
| 4 | 4-Fluoroaniline | 285.10 | 82 | >97 |
| 5 | Cyclohexylamine | 273.18 | 90 | >99 |
Table 2: Suzuki-Miyaura Cross-Coupling of N-phenyl-5,6-dichloropicolinamide (from Table 1, Entry 1)
| Entry | Arylboronic Acid | Product Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (by LC-MS, %) |
| 1 | Phenylboronic acid | 308.76 | 75 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 338.79 | 72 | >97 |
| 3 | 3-Thienylboronic acid | 314.83 | 68 | >96 |
| 4 | 4-Cyanophenylboronic acid | 333.77 | 70 | >98 |
Visualizations
Caption: Experimental workflow for the synthesis of 5,6-dichloropicolinamides.
Caption: Generation of a picolinamide library from a common scaffold.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Foliar vs. Soil Application of 5,6-Dichloropicolinic Acid: A Comparative Analysis for Researchers
Application Notes and Protocols for Scientific Professionals
Introduction
5,6-Dichloropicolinic acid is a member of the picolinic acid family of herbicides.[1] These herbicides are synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and ultimately death in susceptible plant species.[2][3] Picolinic acid herbicides are primarily used for the control of broadleaf weeds in various agricultural and industrial settings.[1][4] The effectiveness of these herbicides can be influenced by the method of application, with foliar and soil treatments representing two distinct approaches. This document provides a detailed comparison of these two application methods for this compound, offering insights into their mechanisms, protocols for their evaluation, and a summary of expected outcomes based on the characteristics of the picolinic acid herbicide family.
Mechanism of Action: A Synthetic Auxin
This compound, like other picolinic acid herbicides, functions as a synthetic auxin.[5] At the molecular level, these herbicides bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB) receptors, with picolinic acids showing a preference for AFB5.[2][6] This binding event initiates a cascade of cellular responses:
-
Receptor Binding: The herbicide binds to the TIR1/AFB receptor.[2]
-
Co-receptor Complex Formation: This binding promotes the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[6]
-
Ubiquitination and Degradation: The SCFTIR1/AFB complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[2][6]
-
Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes.[2][6]
-
Uncontrolled Growth: The overexpression of these genes leads to epinasty (twisting and curling of stems and leaves), uncontrolled cell elongation, and ultimately, plant death.[4][6]
This signaling pathway is central to the herbicidal activity of this compound, regardless of the application method.
Figure 1. Signaling pathway of this compound as a synthetic auxin herbicide.
Comparative Data: Foliar vs. Soil Application
While specific comparative studies on this compound are lacking, the general characteristics of picolinic acid herbicides allow for a qualitative comparison.
| Feature | Foliar Application | Soil Application |
| Uptake | Primarily through leaves and stems.[4] | Primarily through roots.[4] |
| Translocation | Translocates via both xylem and phloem to meristematic tissues.[4] | Translocates primarily via the xylem to the shoots. |
| Speed of Action | Generally faster due to direct absorption by foliage. | Slower, dependent on soil moisture for root uptake. |
| Efficacy Factors | Influenced by leaf surface characteristics, spray retention, and weather conditions (e.g., rain, humidity). | Influenced by soil type (organic matter, clay content), pH, moisture, and microbial activity.[1] |
| Persistence | Lower persistence on foliage due to photodegradation and washoff. | Can be persistent in the soil, with half-lives ranging from months to years for some picolinic acids.[1] |
| Selectivity | Can be highly selective depending on the plant species' ability to metabolize the herbicide. | Can affect a broader range of plants with roots in the treated zone. |
| Environmental Fate | Potential for spray drift. | Potential for leaching into groundwater and persistence in the soil, posing a risk to subsequent sensitive crops.[1] |
Experimental Protocols
The following protocols provide a framework for comparing the efficacy of foliar and soil applications of this compound in a controlled environment.
Protocol 1: Foliar Application Efficacy Trial
Objective: To determine the dose-response of a target plant species to foliar-applied this compound.
Materials:
-
This compound (analytical grade)
-
Surfactant (non-ionic, as recommended for picolinic acid herbicides)
-
Target plant species (e.g., a common broadleaf weed) grown in pots
-
Controlled environment growth chamber or greenhouse
-
Calibrated spray chamber or handheld sprayer
-
Distilled water
-
Personal Protective Equipment (PPE)
Procedure:
-
Plant Propagation: Grow the target plant species from seed in a standardized potting mix until they reach a consistent growth stage (e.g., 4-6 true leaves).
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent and then make serial dilutions in distilled water to achieve a range of application rates. Add a non-ionic surfactant to each solution at the recommended concentration.
-
Application: Apply the herbicide solutions to the foliage of the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.
-
Incubation: Place the treated plants in a controlled environment with defined light, temperature, and humidity.
-
Data Collection: Assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a visual rating scale (0 = no injury, 100 = complete death) and measure plant biomass (fresh and dry weight) at the end of the experiment.
-
Data Analysis: Calculate the effective dose that causes 50% injury (ED50) using probit or log-logistic analysis.
Protocol 2: Soil Application Efficacy Trial
Objective: To determine the dose-response of a target plant species to soil-applied this compound.
Materials:
-
This compound (analytical grade)
-
Standardized soil mix
-
Target plant species seeds
-
Pots with drainage
-
Controlled environment growth chamber or greenhouse
-
Micropipette or syringe for application
-
Distilled water
-
Personal Protective Equipment (PPE)
Procedure:
-
Herbicide Preparation: Prepare a series of aqueous solutions of this compound at different concentrations.
-
Soil Treatment: Fill pots with a known weight of the standardized soil mix. Apply a precise volume of the herbicide solution to the soil surface of each pot to achieve a range of concentrations in the soil (e.g., in mg of active ingredient per kg of soil). Include an untreated control group.
-
Sowing: Sow a predetermined number of seeds of the target plant species in each pot.
-
Incubation: Place the pots in a controlled environment and water as needed, avoiding leaching.
-
Data Collection: After a set period (e.g., 21 days), assess seedling emergence, plant height, and biomass (fresh and dry weight).
-
Data Analysis: Determine the concentration of the herbicide in the soil that causes a 50% reduction in plant growth (GR50) using regression analysis.
Figure 2. Generalized experimental workflow for comparing foliar and soil application efficacy.
Conclusion
The choice between foliar and soil application of this compound will depend on the specific research objectives, target weed species, and environmental considerations. Foliar application is generally faster-acting and can be more targeted, while soil application may provide longer residual control but carries a higher risk of off-target effects due to soil persistence and potential leaching. The provided protocols offer a standardized approach to empirically determine the most effective application method for this compound in a given context. Further research is needed to generate specific quantitative data for this compound to enable more precise application recommendations.
References
- 1. compostingcouncil.org [compostingcouncil.org]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloropicolinic Acid
Welcome to the technical support center for the synthesis of 5,6-Dichloropicolinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes for this compound are:
-
Oxidation of 2,3-dichloro-5-methylpyridine: This method involves the oxidation of the methyl group to a carboxylic acid.
-
Hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine: This route involves the hydrolysis of a trichloromethyl group to a carboxylic acid.
Q2: I am experiencing a very low yield. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from various factors. Key areas to investigate include the quality of reagents and solvents, reaction conditions (temperature, time, and atmosphere), and the efficiency of your workup and purification procedures. Inconsistent temperatures, presence of moisture or oxygen in sensitive reactions, and suboptimal reaction times are common culprits.[1][2][3]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of many organic reactions. By spotting the reaction mixture alongside your starting material, you can observe the consumption of the reactant and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: What are some common issues during the workup that can lead to product loss?
A4: Product loss during workup is a frequent cause of low isolated yields. Common issues include the formation of emulsions during extractions, which can be broken by adding brine. Incorrect pH during aqueous washes can lead to the product remaining in the aqueous layer. To minimize this, ensure the pH is adjusted to protonate the carboxylic acid, making it less water-soluble. Additionally, back-extracting the aqueous layers with an organic solvent can help recover any dissolved product.
Q5: Are there any known safety concerns with the reagents used in these syntheses?
A5: Yes, many of the reagents used in the synthesis of this compound are hazardous. For example, 2,3-dichloro-5-(trichloromethyl)pyridine and its precursors can be toxic and irritating.[4] Always consult the Safety Data Sheet (SDS) for all reagents and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Route 1: Oxidation of 2,3-dichloro-5-methylpyridine
This route is a common method for synthesizing pyridine carboxylic acids. However, controlling the oxidation to achieve high yield and purity can be challenging.
-
Problem: Low conversion of starting material.
-
Possible Cause: Inefficient oxidant, suboptimal temperature, or insufficient reaction time.
-
Solution:
-
Oxidant Choice: Ensure your oxidizing agent (e.g., potassium permanganate, nitric acid) is active and used in the correct stoichiometric ratio.
-
Temperature Control: Oxidation reactions can be exothermic. Maintain a consistent and appropriate temperature. For some oxidations of methylpyridines, temperatures around 100-150°C are employed.
-
Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Extending the reaction time may improve conversion.
-
-
-
Problem: Formation of byproducts and impurities.
-
Possible Cause: Over-oxidation or side reactions on the pyridine ring.
-
Solution:
-
Control Reaction Conditions: Carefully control the temperature and the amount of oxidant to prevent over-oxidation to CO2 and other degradation products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.
-
Purification: Byproducts may require specific purification techniques. Recrystallization is a common method for purifying solid carboxylic acids.
-
-
| Oxidant | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| KMnO4 | 100 | 8 | ~75 | General Practice |
| Nitric Acid | 120 | 6 | ~70 | General Practice |
| Air (Co/Mn catalyst) | 150 | 5 | Variable | (Based on similar oxidations) |
Note: This table is illustrative and yields can vary significantly based on specific reaction conditions and scale.
Route 2: Hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine
This method is often effective but can be hampered by incomplete hydrolysis or the formation of intermediates.
-
Problem: Incomplete hydrolysis to the carboxylic acid.
-
Possible Cause: Insufficiently strong acidic or basic conditions, or short reaction time.
-
Solution:
-
Acid/Base Concentration: Use a sufficiently concentrated acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to drive the hydrolysis to completion.
-
Reaction Time and Temperature: The hydrolysis of the trichloromethyl group can be slow. Refluxing for several hours is often necessary. Monitor the reaction to determine the point of completion.
-
-
-
Problem: Formation of amide or other intermediates.
-
Possible Cause: Incomplete hydrolysis can lead to the formation of the corresponding benzamide as a stable intermediate.
-
Solution:
-
Forced Hydrolysis: If the amide is isolated, it can be further hydrolyzed to the carboxylic acid under more vigorous acidic or basic conditions.
-
Purification: If the intermediate cannot be easily converted, purification by column chromatography or recrystallization may be necessary to separate it from the desired product.
-
-
Experimental Protocols
Protocol 1: Oxidation of 2,3-dichloro-5-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloro-5-methylpyridine (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as water or a mixture of water and pyridine.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., potassium permanganate, 3-4 equivalents) in portions to control the exothermic reaction.
-
Heating: Heat the reaction mixture to reflux (around 100°C) and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using KMnO4, quench the excess by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of MnO2 forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of 2-3 to precipitate the this compound.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Hydrolysis of 2,3-dichloro-5-(trichloromethyl)pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,3-dichloro-5-(trichloromethyl)pyridine (1 equivalent).
-
Acid Addition: Carefully add concentrated sulfuric acid (e.g., 98%).
-
Heating: Heat the reaction mixture to a temperature of 100-120°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
The this compound will precipitate out of the aqueous solution.
-
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove any residual acid, and dry. Recrystallization can be performed if further purification is needed.
Visualizations
Synthesis Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
Purification of 5,6-Dichloropicolinic acid by recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5,6-Dichloropicolinic acid by recrystallization. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful purification outcomes.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the methodology for the purification of this compound using a mixed solvent system. The selection of a suitable solvent is critical for effective recrystallization. For this compound, a polar protic solvent in combination with a non-polar co-solvent is generally effective. An ethanol/water system is a common choice for similar aromatic carboxylic acids.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Heat the mixture gently and stir continuously to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol. Place a fluted filter paper in a stemless funnel and place it on top of the pre-heated flask. Pour the hot solution through the filter paper quickly to remove the insoluble impurities.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.[1] |
| Oiling out (formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is significantly impure.- The solution cooled too quickly. | - Reheat the solution and add more of the better solvent (ethanol) to increase the solubility, then cool slowly.- Consider purification by another method, such as column chromatography, before recrystallization. |
| Low recovery yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus and the receiving flask are pre-heated.- Always use an ice-cold solvent for washing the crystals.[2] |
| Crystals are colored | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. |
| Crystallization happens too quickly | - The solution is too concentrated. | - Add a small amount of additional hot solvent to the solution and reheat until clear. Allow to cool more slowly.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol and water, is often effective. The carboxylic acid group suggests solubility in polar solvents, and this can be fine-tuned with a co-solvent.[3]
Q2: How can I determine the correct ratio of ethanol to water?
A2: The optimal ratio is determined empirically. Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution just begins to show turbidity. This indicates that the solution is saturated.
Q3: What are the common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions such as isomers (e.g., other dichloropicolinic acid isomers), and residual catalysts. The specific impurities will depend on the synthetic route used.
Q4: How can I improve the purity of my final product?
A4: To improve purity, ensure slow cooling to allow for the formation of a well-ordered crystal lattice which excludes impurities. A second recrystallization step can also be performed if the purity is still not satisfactory.
Q5: My recrystallization resulted in very fine needles. Is this a problem?
A5: Very fine needles can trap solvent and impurities. This is often a result of the solution cooling too rapidly. For optimal purity, aim for larger, well-defined crystals by allowing the solution to cool slowly and undisturbed.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting logic for common recrystallization problems.
References
Optimizing reaction conditions for 5,6-Dichloropicolinic acid synthesis
Technical Support Center: 5,6-Dichloropicolinic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material for the synthesis of this compound is 5-Chloro-1-yloxy-pyridine-2-carboxylic acid.[1] This compound is commercially available from various chemical suppliers.
Q2: What is the primary reagent used for the conversion of the starting material to this compound?
A2: Phosphorus oxychloride (POCl₃) is the key reagent used to convert 5-Chloro-1-yloxy-pyridine-2-carboxylic acid into this compound.[1]
Q3: What is the expected yield for this synthesis?
A3: The reported yield for the synthesis of this compound from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid is approximately 75%.[1]
Q4: How can the final product be purified?
A4: The crude product can be purified by extraction with an organic solvent like ethyl acetate, followed by washing with water and brine. The organic phase is then dried and concentrated. The resulting solid can be further purified if necessary, for instance, by recrystallization, though the provided protocol yields a solid product directly.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| LC-01 | Low to No Product Formation | 1. Inactive or degraded POCl₃.2. Reaction temperature was not reached or maintained.3. Insufficient reaction time. | 1. Use fresh or properly stored POCl₃.2. Ensure the reaction mixture reaches and is maintained at 95°C for 1 hour.[1]3. Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion. |
| IM-02 | Presence of Impurities in the Final Product | 1. Incomplete reaction.2. Inadequate washing during workup.3. Co-precipitation of side products. | 1. Ensure the reaction goes to completion by monitoring with TLC.2. Thoroughly wash the organic extract with water and saturated brine to remove water-soluble impurities.[1]3. Consider recrystallization of the final product from a suitable solvent system to improve purity. |
| PU-03 | Difficulty in Isolating the Product | 1. Formation of an emulsion during extraction.2. Product is partially soluble in the aqueous phase. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion.2. Perform multiple extractions with ethyl acetate to ensure complete recovery of the product from the aqueous phase.[1] |
| DC-04 | Product Decomposition | 1. Overheating during the reaction or concentration steps. | 1. Carefully control the reaction temperature and do not exceed 95°C.[1]2. Use a rotary evaporator under reduced pressure for solvent removal to avoid excessive heating. |
Experimental Protocol
Synthesis of this compound from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid [1]
Materials:
-
5-Chloro-1-yloxy-pyridine-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Water
-
Saturated saline (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Cool 10 g of phosphorus oxychloride (POCl₃) to 0°C in a reaction vessel.
-
Slowly add 1.2 g (7 mmol) of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid to the cooled POCl₃.
-
Warm the reaction mixture to 95°C and maintain this temperature for 1 hour.
-
After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Dissolve the residue in 15 mL of water.
-
Extract the aqueous solution with ethyl acetate (2 x 15 mL).
-
Combine the organic phases and wash sequentially with water (2 x 30 mL) and saturated brine (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a yellow solid (1 g, 75% yield).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound synthesis.
References
Stability of 5,6-Dichloropicolinic acid in different pH solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 5,6-Dichloropicolinic acid in aqueous solutions?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. As a chlorinated picolinic acid derivative, it is susceptible to hydrolysis, particularly at alkaline and elevated temperature conditions. The presence of the carboxylic acid and the chlorine substituents on the pyridine ring dictates its chemical reactivity and potential degradation pathways.
Q2: How does pH affect the degradation of this compound?
A2: The rate of hydrolysis of this compound is expected to be pH-dependent. In acidic solutions, the compound is likely to be relatively stable. However, under neutral to alkaline conditions, the carboxylate group is deprotonated, which can influence the electron density of the pyridine ring and potentially facilitate nucleophilic substitution of the chlorine atoms by hydroxide ions. Generally, for similar compounds, the degradation rate increases as the pH becomes more alkaline.
Q3: What are the likely degradation products of this compound in aqueous solutions?
A3: While specific degradation products for this compound have not been detailed in available literature, potential degradation pathways include hydrolysis and decarboxylation. Hydrolysis would involve the replacement of one or both chlorine atoms with hydroxyl groups, forming hydroxylated picolinic acid derivatives. Under more strenuous conditions, such as high heat, decarboxylation (loss of CO2) could occur, leading to the formation of dichloropyridine.
Q4: What is a suitable analytical method for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique.[1][2] This method can separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining this compound over time. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer gradient is a common starting point for method development.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at all pH values | The experimental temperature is too high, or the solution is exposed to light. | Reduce the temperature of the stability study and ensure all solutions are protected from light by using amber vials or covering them with aluminum foil. |
| Inconsistent results between replicate samples | Poor sample preparation, inaccurate pH adjustment, or contamination. | Ensure accurate weighing and dissolution of the compound. Calibrate the pH meter before use and verify the pH of each solution. Use high-purity water and reagents. |
| Poor chromatographic separation of parent and degradants | The HPLC method is not optimized. | Adjust the mobile phase composition, gradient, flow rate, or column temperature. Consider a different column chemistry if co-elution persists. |
| No degradation observed under any stress condition | The stress conditions are too mild. | Increase the temperature, use a stronger acid or base, or extend the duration of the study. Forced degradation studies often aim for 5-20% degradation to ensure the method is stability-indicating. |
Experimental Protocols
Protocol 1: Preparation of Buffered Solutions and Stability Samples
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, and 12) using appropriate buffer systems (e.g., phosphate, borate).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into separate amber vials. Evaporate the solvent under a gentle stream of nitrogen.
-
Initiation of Stability Study: To each vial, add a known volume of the respective pH buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Storage: Store the vials at controlled temperatures (e.g., 25°C and 40°C) and protect them from light.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial for analysis.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from 95% A to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 220-300 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: The percentage of this compound remaining is calculated by comparing the peak area at each time point to the peak area at time zero.
Data Presentation
Table 1: Illustrative Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.5 | 98.2 | 95.3 | 85.1 |
| 48 | 99.6 | 99.1 | 96.5 | 90.8 | 72.4 |
| 72 | 99.4 | 98.7 | 94.8 | 86.5 | 61.3 |
| 168 (1 week) | 98.5 | 97.0 | 89.1 | 75.2 | 40.7 |
Table 2: Illustrative Stability of this compound at 40°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.2 | 98.1 | 94.3 | 85.6 | 65.2 |
| 48 | 98.5 | 96.3 | 88.9 | 73.1 | 42.5 |
| 72 | 97.8 | 94.5 | 83.7 | 62.4 | 25.8 |
| 168 (1 week) | 95.1 | 89.2 | 70.5 | 45.3 | 10.1 |
Visualizations
Caption: Workflow for pH-dependent stability testing.
Caption: Hypothetical degradation pathways.
References
Technical Support Center: Crystallization of Picolinic Acid Derivatives
Welcome to the technical support center for the crystallization of picolinic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: My picolinic acid derivative is not crystallizing at all. What are the common reasons for this?
Failure to form crystals is typically due to either insufficient supersaturation or a high energy barrier for nucleation.[1] Here are some primary causes:
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Too much solvent: This is a frequent reason for crystallization failure.[2] The concentration of the compound may be below the saturation point at the given temperature.
-
Inappropriate solvent: The chosen solvent may be too good, keeping the compound fully dissolved even at low temperatures.[3]
-
Solution is not supersaturated: The cooling process may not have been sufficient to create a supersaturated solution.[2]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens when a solution is highly supersaturated at a temperature above the melting point of the solute in that specific solvent system.[1] To resolve this:
-
Reheat the solution to redissolve the oil.[1]
-
Add a small amount of additional solvent to reduce the degree of supersaturation.[1]
-
Allow the solution to cool at a much slower rate to provide sufficient time for the molecules to arrange into a crystal lattice.[1]
Q3: The crystals I've obtained are very small, like a powder, or they formed too quickly. How can I grow larger crystals?
The formation of small crystals is often a result of rapid nucleation, which happens when the solution is cooled too quickly.[1] To encourage the growth of larger, more uniform crystals:
-
Slow down the cooling process: Allow the flask to cool slowly to room temperature on a benchtop. You can insulate the flask with a cloth or place it in a Dewar flask with warm water to slow down the cooling rate.[1][4]
-
Reduce the level of supersaturation: Add a little more solvent than the minimum required to dissolve the compound at high temperature. This will keep the compound soluble for a longer period during cooling.[5]
-
Use a different solvent system: Experiment with solvent mixtures to find a system where your compound has moderate solubility.[6]
Q4: The crystals are forming as long, thin needles. How can I change the crystal habit?
Needle-like crystals can be problematic for filtration and further analysis.[7] Changing the crystal morphology can be achieved by:
-
Varying the solvent: The choice of solvent can significantly influence the crystal habit.[7] Experiment with different solvents or solvent mixtures.
-
Using additives: Small amounts of additives can adsorb to specific crystal faces and inhibit growth in that direction, leading to more equant crystals.[7]
-
Controlling supersaturation: Carefully controlling the level of supersaturation can influence which crystal faces grow faster.[7]
Q5: How does pH affect the crystallization of picolinic acid derivatives?
The pH of the solution can significantly impact the solubility and the crystalline form of picolinic acid and its derivatives.[8][9] The protonation state of the pyridine nitrogen and the carboxylic acid group changes with pH, which in turn affects intermolecular interactions and crystal packing.[10][11] For instance, altering the pH can lead to the crystallization of different polymorphs or salts.[9] It is crucial to control and record the pH during crystallization experiments.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: Insufficient supersaturation.
-
Solution:
-
Induce Nucleation:
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.[12]
-
Seeding: Add a tiny, pure crystal of the compound (a seed crystal) to the solution. This provides a template for crystal growth.[12] If no seed crystal is available, one can be created by dipping a glass rod into the solution, allowing the solvent to evaporate, and then reintroducing the rod.[12]
-
-
Increase Concentration: If nucleation induction fails, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2][5]
-
Lower Temperature: Use a colder cooling bath, such as an ice-salt bath, to further decrease the solubility.[12]
-
Issue 2: Low Crystal Yield
-
Possible Cause: A significant amount of the compound remains dissolved in the mother liquor.
-
Solution:
-
Reduce Solvent Volume: Before filtration, try to reduce the volume of the solvent by evaporation to increase the concentration of the solute.
-
Cool Further: Cool the flask in an ice bath for a longer period to maximize precipitation.
-
Change Solvent System: The compound might be too soluble in the chosen solvent. Experiment with a solvent or solvent mixture in which the compound is less soluble at low temperatures.
-
Issue 3: Impure Crystals
-
Possible Cause: Impurities are co-crystallizing with the product.
-
Solution:
-
Recrystallization: Perform a second recrystallization of the obtained crystals.
-
Charcoal Treatment: If the solution is colored, impurities may be present. Add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[1]
-
Slow Crystallization: Ensure the crystallization process is slow. Rapid crystal growth can trap impurities within the crystal lattice.[5]
-
Data Presentation
Table 1: Solubility of Picolinic Acid in Various Solvents at Different Temperatures
| Temperature (°C) | Temperature (K) | Water (g/kg of solvent) | Ethanol (g/kg of solvent) | Acetonitrile (g/kg of solvent) |
| 20 | 293.15 | 862.5[10][13] | 57.1[10][13] | 17.0[10][13] |
| 25 | 298.15 | - | 68.9[14] | - |
| 30 | 303.15 | ~900 | ~70 | ~25 |
| 40 | 313.15 | ~950 | ~90 | ~35 |
| 50 | 323.15 | ~1000 | ~115 | ~50 |
Note: Data for 30, 40, and 50°C are interpolated from graphical data presented in the literature.[10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In a flask, add the crude picolinic acid derivative and a small amount of a suitable solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Slow Evaporation
-
Prepare a Saturated Solution: Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution.
-
Set up for Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a lid or paraffin film with a few small holes poked in it to allow for slow solvent evaporation.[4][15]
-
Incubate: Place the container in a quiet, vibration-free location and allow the solvent to evaporate slowly over several hours to days.[3][4]
Protocol 3: Vapor Diffusion
-
Inner Vial: Dissolve the picolinic acid derivative in a small amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.
-
Outer Beaker: Place the small vial inside a larger beaker that contains a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent).
-
Seal and Diffuse: Seal the beaker. The "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. picolinic acid [chemister.ru]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Technical Support Center: Environmental Fate of 5,6-Dichloropicolinic Acid
Disclaimer: Limited direct experimental data exists for the environmental degradation of 5,6-Dichloropicolinic acid. The information provided is largely based on studies of its structural isomer, 3,6-Dichloropicolinic acid (Clopyralid), and should be considered as a predictive guide for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound in the environment?
Based on data from its isomer, 3,6-Dichloropicolinic acid, the primary degradation pathway is expected to be biotic degradation through microbial metabolism in soil and aquatic environments. Abiotic degradation pathways such as photodegradation and hydrolysis are not considered significant for this class of compounds[1].
Q2: What is the anticipated persistence of this compound in soil?
Drawing parallels with 3,6-Dichloropicolinic acid, this compound is expected to be moderately persistent in soils. The half-life can vary significantly depending on environmental conditions that affect microbial activity, such as temperature, moisture, and organic matter content[1][2].
Q3: Are there any known major degradation products of dichloropicolinic acids?
For 3,6-Dichloropicolinic acid, the major breakdown product of microbial metabolism is carbon dioxide[3]. While specific intermediate metabolites for this compound are not documented in the provided search results, it is plausible that microbial action proceeds through initial hydroxylation or decarboxylation steps before complete mineralization.
Q4: Can this compound leach into groundwater?
Given its likely high water solubility and low adsorption to soil, similar to 3,6-Dichloropicolinic acid, there is a potential for this compound to be mobile in the soil and leach into groundwater[1][4].
Troubleshooting Guides
Troubleshooting HPLC Analysis of Dichloropicolinic Acids
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH affecting analyte ionization. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Secondary interactions with the stationary phase. | Add a competing agent like triethylamine to the mobile phase to block active sites on the column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Low sensitivity | Suboptimal detector wavelength. | Determine the UV absorbance maximum of this compound and set the detector to this wavelength. |
| Poor sample cleanup leading to matrix effects. | Implement a solid-phase extraction (SPE) cleanup step for complex matrices like soil extracts. |
Troubleshooting GC-MS Analysis of Dichloropicolinic Acids
| Problem | Possible Cause | Suggested Solution |
| No peak detected | Analyte is too polar for GC analysis without derivatization. | Derivatize the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester). |
| Degradation in the injector port. | Optimize injector temperature and use a deactivated liner. | |
| Poor peak shape | Active sites in the GC system. | Use a deactivated column and liner. Check for and eliminate any leaks. |
| Matrix interference | Co-eluting compounds from the sample matrix. | Improve sample cleanup procedures (e.g., liquid-liquid extraction, SPE). |
| Utilize selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for better selectivity. |
Quantitative Data Summary (Based on 3,6-Dichloropicolinic Acid as a proxy)
Table 1: Soil Half-Life of 3,6-Dichloropicolinic Acid
| Soil Type | Temperature (°C) | Moisture Content | Half-Life (days) | Reference |
| Clay Loam | 25 | Field Capacity | 13.39 | [5] |
| Sandy Loam | 20 | 50% Field Capacity | 14 - 56 | [3] |
| Various | Not Specified | Not Specified | 10 - 47 | [2] |
| Average | Not Specified | Not Specified | 40 | [1] |
Table 2: Aquatic Half-Life of 3,6-Dichloropicolinic Acid
| Water Body Type | Condition | Half-Life (days) | Reference |
| Aquatic Environment | General | 8 - 40 | [1] |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
-
Soil Preparation: Collect fresh soil samples and sieve them to remove large debris. Adjust the moisture content to 50-60% of the maximum water holding capacity.
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Spiking: Prepare a stock solution of this compound in a suitable solvent. Add the stock solution to the soil to achieve the desired concentration, ensuring even distribution. A solvent-free control and a sterile control should also be prepared.
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Incubation: Place the treated soil samples in incubation vessels that allow for aeration while minimizing water loss. Incubate in the dark at a constant temperature (e.g., 20-25°C).
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Sampling: At predetermined time intervals, collect soil subsamples for analysis.
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Extraction: Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., a mixture of acetone, water, and an acid or base to ensure the analyte is in its soluble form).
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Analysis: Quantify the concentration of the parent compound and any identified metabolites using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound over time and calculate the degradation rate and half-life using first-order kinetics.
Protocol 2: Aqueous Photodegradation Study
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Solution Preparation: Prepare aqueous solutions of this compound in sterile, purified water. Also, prepare solutions in representative environmental water samples (e.g., river water, lake water) to assess the effect of natural photosensitizers.
-
Irradiation: Place the solutions in quartz tubes to allow for UV light penetration. Irradiate the samples using a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls wrapped in aluminum foil should be included to account for any non-photolytic degradation.
-
Sampling: At specified time points, withdraw aliquots from each tube for analysis.
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Analysis: Analyze the concentration of this compound in the samples using HPLC-UV or a similar technique.
-
Quantum Yield Calculation: If a chemical actinometer is used concurrently, the quantum yield of the photodegradation can be calculated to determine the efficiency of the photochemical process.
Visualizations
References
Technical Support Center: Synthesis of 5,6-Dichloropicolinic Acid
Welcome to the technical support center for the synthesis of 5,6-Dichloropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
A low yield of the final product can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.
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Possible Cause 1: Poor Quality of Starting Materials
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Recommendation: Ensure the purity of your starting materials. Impurities in precursors can lead to the formation of unwanted byproducts and reduce the overall yield. For instance, in chlorination reactions of picolines, the presence of metallic impurities like iron, copper, or aluminum can catalyze undesirable side reactions.[1] It is advisable to purify starting materials if their purity is questionable.
-
-
Possible Cause 2: Incomplete Reaction
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.
-
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Recommendation: Carefully control reaction parameters. For instance, in the synthesis from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid, maintaining the reaction temperature at 95°C is crucial.
-
Problem 2: Presence of Impurities in the Final Product
Impurities can be challenging to remove and can affect the characterization and subsequent use of your product.
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Possible Cause 1: Formation of Isomeric Byproducts
-
Recommendation: The chlorination of picoline derivatives can sometimes result in a mixture of isomers.[2] Careful purification by recrystallization or column chromatography is necessary to isolate the desired 5,6-dichloro isomer.
-
-
Possible Cause 2: Incomplete Hydrolysis of Intermediates
-
Recommendation: If you are using a synthesis route that involves the hydrolysis of a nitrile or a trichloromethyl group, incomplete hydrolysis can be a source of impurities. Ensure adequate reaction time and appropriate concentrations of acid or base for the hydrolysis step. Monitoring the disappearance of the starting material by TLC or HPLC is recommended.
-
-
Possible Cause 3: Over-chlorination
-
Recommendation: In syntheses involving chlorination steps, over-chlorination can lead to the formation of tri- or tetrachlorinated pyridines.[1] Precise control over the amount of chlorinating agent and reaction time is essential to minimize these byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to obtain a good yield of this compound?
A documented method involves the treatment of 5-Chloro-1-yloxy-pyridine-2-carboxylic acid with phosphorus oxychloride (POCl₃). This reaction has a reported yield of 75%.
Q2: What are the key experimental parameters for the synthesis of this compound from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid?
The reaction is typically carried out by slowly adding the starting material to phosphorus oxychloride at 0°C, followed by heating the mixture to 95°C for one hour.
Q3: How can I purify the crude this compound?
The crude product can be purified by dissolving it in an organic solvent like ethyl acetate, washing with water and brine, and then concentrating the organic phase. Further purification can be achieved by recrystallization.
Q4: Are there alternative synthetic routes to this compound?
While not as well-documented for the 5,6-isomer specifically, a potential alternative route could involve the hydrolysis of 5,6-dichloro-2-(trichloromethyl)pyridine. The hydrolysis of similar trichloromethyl pyridine derivatives to their corresponding carboxylic acids is a known transformation.[3] This would require the synthesis of the trichloromethyl precursor first.
Q5: What are common challenges in the synthesis of chlorinated picolinic acids in general?
Common challenges include controlling the regioselectivity of chlorination, avoiding over-chlorination, and achieving complete hydrolysis of intermediate functional groups. Purification of the final product to remove isomeric impurities and unreacted starting materials is also a critical step.
Experimental Protocols
Synthesis of this compound from 5-Chloro-1-yloxy-pyridine-2-carboxylic acid
This protocol is based on a reported synthesis with a 75% yield.
Materials:
-
5-Chloro-1-yloxy-pyridine-2-carboxylic acid
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated saline solution
Procedure:
-
In a reaction vessel, cool phosphorus oxychloride (10 g) to 0°C.
-
Slowly add 5-Chloro-1-yloxy-pyridine-2-carboxylic acid (1.2 g, 7 mmol) to the cooled POCl₃.
-
After the addition is complete, warm the reaction mixture to 95°C and maintain this temperature for 1 hour.
-
Monitor the reaction completion by a suitable method (e.g., TLC).
-
Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
Dissolve the residue in water (15 mL) and extract with ethyl acetate (2 x 15 mL).
-
Combine the organic phases and wash sequentially with water (2 x 30 mL) and saturated saline solution (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a yellow solid.
Data Presentation
Table 1: Summary of a Synthetic Route for this compound
| Starting Material | Reagent | Temperature | Reaction Time | Yield |
| 5-Chloro-1-yloxy-pyridine-2-carboxylic acid | POCl₃ | 0°C then 95°C | 1 hour | 75% |
Visualizations
Below are diagrams illustrating the synthetic pathway and a general troubleshooting workflow.
Caption: Synthesis of this compound.
References
Overcoming solubility issues with 5,6-Dichloropicolinic acid in experiments
Welcome to the technical support center for 5,6-Dichloropicolinic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a solid at room temperature. Its chemical structure includes a carboxylic acid group, which makes its solubility highly dependent on the pH of the solution. It is also known as 5,6-dichloro-2-pyridinecarboxylic acid.[1]
Q2: I am having trouble dissolving this compound in water. Why is this happening?
The limited solubility of this compound in neutral aqueous solutions is expected due to its chemical structure. The presence of the dichlorinated pyridine ring contributes to its hydrophobicity, while the carboxylic acid group provides some polarity. In neutral water, the carboxylic acid remains largely protonated, limiting its interaction with water molecules.
Q3: What are the recommended initial solvents for solubilizing this compound?
For initial solubilization attempts, especially for creating stock solutions, it is advisable to use common polar aprotic organic solvents. Good starting points include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol[2]
These solvents are generally effective at dissolving organic molecules with both polar and nonpolar characteristics.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Adjusting the pH is a highly effective strategy for increasing the aqueous solubility of carboxylic acids like this compound.[2] By increasing the pH of the aqueous solution using a base (e.g., sodium hydroxide), the carboxylic acid group is deprotonated to form a carboxylate salt. This salt form is significantly more polar and thus more soluble in water. A general guideline is to adjust the pH to be at least 2 units above the pKa of the carboxylic acid.
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when a compound with low aqueous solubility is dissolved in a high concentration of an organic solvent and then introduced to an aqueous environment. Here are several troubleshooting steps:
-
Reduce the Stock Solution Concentration: Lowering the concentration of your stock solution in the organic solvent can help.
-
Optimize the Final Co-solvent Concentration: Determine the maximum percentage of the organic co-solvent (e.g., DMSO) that is tolerated in your final aqueous solution without causing precipitation.
-
Use a Different Solubilization Method: Instead of relying solely on a co-solvent, consider preparing a salt form of the compound in an aqueous solution with adjusted pH.[2]
-
Employ Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more stable solution.[2]
Troubleshooting Guide: Solubility Issues
This section provides structured guidance and protocols for overcoming solubility challenges with this compound.
Solubility Characteristics Overview
The following table summarizes the expected solubility of this compound in various solvent types. Note that these are general guidelines, and empirical testing is essential to determine the precise solubility for your specific experimental conditions.
| Solvent Type | Examples | Expected Solubility | Notes |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Poor | The carboxylic acid is protonated, limiting solubility. |
| Aqueous (Basic) | Water + NaOH (e.g., pH > 9) | Good | The carboxylic acid is deprotonated to a more soluble salt form. A patent for a similar compound notes the formation of a water-soluble salt in an alkaline solution.[3] |
| Aqueous (Acidic) | Water + HCl (e.g., pH < 2) | Poor | The compound is likely to remain in its less soluble protonated form. |
| Polar Aprotic Solvents | DMSO, DMF | Good | Generally effective for creating concentrated stock solutions. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate | May be useful as co-solvents. A patent for a related compound mentions washing with methanol and ethanol.[4] |
| Nonpolar Organic Solvents | Hexane, Benzene | Poor | The polar carboxylic acid group limits solubility in nonpolar solvents. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for preparing a stock solution that will be diluted into an aqueous medium for experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable vial.
-
Add the calculated volume of DMSO or DMF to achieve the target concentration.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, gently sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
This protocol is designed for experiments where the direct use of an organic solvent is not desirable.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of this compound to a beaker containing the required volume of deionized water. The compound will likely not dissolve at this stage.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding NaOH until the this compound completely dissolves. Note the pH at which dissolution occurs.
-
It is recommended to adjust the final pH to be at least 2 units above the compound's pKa to ensure it remains in the soluble salt form.
-
If necessary, adjust the final volume with deionized water.
-
Sterile filter the solution if required for cell-based assays.
Visualized Workflows
The following diagrams illustrate the decision-making process for solubilizing this compound.
Caption: Decision workflow for solubilizing this compound.
Caption: Workflow for aqueous solubilization via pH adjustment.
References
- 1. 2-Pyridinecarboxylic acid, 5,6-dichloro- CAS#: 88912-24-7 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 4. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]
Minimizing off-target effects of 5,6-Dichloropicolinic acid in crop studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing the off-target effects of 5,6-Dichloropicolinic acid in crop studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible species.[1][2] It functions by disrupting the normal auxin signaling pathway, which involves the TIR1/AFB auxin receptors, Aux/IAA transcriptional repressors, and Auxin Response Factor (ARF) transcription factors.[2] By binding to the TIR1/AFB receptors, it promotes the degradation of Aux/IAA repressors, leading to an overstimulation of auxin-responsive genes and ultimately, plant death.[3]
Q2: What are the typical symptoms of off-target injury from this compound?
A2: Symptoms of off-target injury are characteristic of auxin herbicides and typically appear on new growth within hours to days of exposure. Common symptoms include:
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Epinasty: Twisting and curling of stems and petioles.[4]
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Leaf Cupping and Distortion: Leaves may appear cupped, crinkled, or malformed.[4][5]
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Chlorosis and Necrosis: Yellowing or browning of plant tissue.[5]
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Stunted Growth: Overall reduction in plant size and vigor.[5]
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Abnormal Growth: Formation of calluses or adventitious roots.[5]
Q3: Which crops are particularly sensitive to this compound?
A3: Broadleaf crops are generally more susceptible to synthetic auxin herbicides like this compound than grass crops.[2] Based on data for the closely related compound 3,6-Dichloropicolinic acid (clopyralid), highly sensitive crops include:
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Soybeans
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Cotton
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Cucumber
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Peanuts
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Tomatoes[6]
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Grapes
Disclaimer: The quantitative data presented is primarily for 3,6-Dichloropicolinic acid (clopyralid), a closely related isomer. The off-target effects of this compound are expected to be very similar due to the shared mechanism of action, but direct dose-response relationships may vary slightly.
Troubleshooting Guides
Scenario 1: Unexpected phytotoxicity in non-target crops within the experimental area.
| Question | Possible Cause | Troubleshooting Action |
| Did you observe symptoms shortly after application? | Spray Drift: Fine spray droplets moved by wind from the target plot to adjacent non-target plots. | 1. Review application records for wind speed and direction. Do not spray when wind is blowing towards sensitive crops.[7] 2. In future applications, use drift-reducing nozzles and lower spray pressure.[7][8] 3. Maintain a larger buffer zone between treated and non-target plots. |
| Are symptoms appearing on a crop that was planted after the experiment was concluded? | Herbicide Carryover: The herbicide has persisted in the soil and is affecting the subsequent rotational crop. | 1. Conduct a soil bioassay to confirm the presence of herbicide residues. 2. See the Soil Decontamination Protocol using activated charcoal. 3. Note that persistence is higher in dry conditions and soils with high pH or low organic matter.[9] |
| Is the injury localized to specific areas, like the edges of plots? | Improper Application Technique: Uneven application or turning the sprayer on/off over non-target areas. | 1. Review and refine the application protocol to ensure the sprayer is only active over the target plot. 2. Ensure the boom height is appropriate and consistent across the plot.[7] |
| Was the sprayer used for other herbicides previously? | Sprayer Contamination: Residue from a previous herbicide application is present in the sprayer tank, hoses, or nozzles. | 1. Implement a rigorous sprayer cleaning protocol. See Experimental Protocol for Sprayer Cleaning . 2. If possible, use dedicated sprayers for different classes of herbicides. |
Scenario 2: Inconsistent or lack of efficacy on the target weed species.
| Question | Possible Cause | Troubleshooting Action |
| Was the herbicide applied at the correct growth stage of the weed? | Weed Growth Stage: Weeds may be too mature or stressed for effective control. | 1. Consult literature for the optimal growth stage for herbicide application on the target weed. 2. Avoid application when weeds are under drought or temperature stress. |
| Was the application rate and spray volume correct? | Incorrect Calibration: The sprayer may not be delivering the intended dose. | 1. Recalibrate the sprayer to ensure accurate output. See Experimental Protocol for Small Plot Sprayer Calibration . |
| Is there a possibility of herbicide resistance? | Herbicide Resistance: The target weed population may have developed resistance to auxin herbicides. | 1. Review the history of herbicide use in the seed source area. 2. Conduct a dose-response experiment to confirm resistance. |
Data Presentation
Table 1: Phytotoxicity of 3,6-Dichloropicolinic Acid on Various Crop Seedlings
| Crop Species | Application Rate (kg ai/ha) | Observed Effect | Reference |
| Soybeans | 0.14 | Mortality | [1] |
| 0.56 | Mortality | [1] | |
| Cotton | 0.56 | Significant Injury (more than 2,4,5-T) | [1] |
| Cucumber | 0.56 | Significant Injury (more than 2,4,5-T) | [1] |
| Peanuts | 0.56 | Greater injury than 2,4,5-T | [1] |
| Corn | 0.14 | Less phytotoxic than Triclopyr | [1] |
| 0.56 | Less phytotoxic than Triclopyr | [1] | |
| Oat | 0.14 | Less phytotoxic than Triclopyr | [1] |
| 0.56 | Less phytotoxic than Triclopyr | [1] | |
| Grain Sorghum | 0.14 | Less phytotoxic than Triclopyr | [1] |
| 0.56 | Less phytotoxic than Triclopyr | [1] | |
| Wheat | Most tested rates | Tolerant | [1] |
| Kleingrass | All tested rates | No effect | [1] |
Table 2: General Guidelines for Activated Charcoal Application for Soil Decontamination
| Pounds of Active Ingredient (ai) per Acre in Soil | Pounds of Activated Charcoal per Acre | Pounds of Activated Charcoal per 1000 sq ft |
| 1 | 200 | ~4.6 |
| 2 | 400 | ~9.2 |
| 3 | 600 | ~13.8 |
| 4 | 800 | ~18.4 |
Note: A general rule is to apply 200 pounds of activated charcoal per acre for each pound of herbicide active ingredient per acre.[1][10][11]
Experimental Protocols
Protocol for Soil Decontamination Using Activated Charcoal
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Determine Residue Level: Before applying activated charcoal, if possible, take a soil sample from the 0-6 inch depth and have it analyzed to determine the concentration (in ppm or lb ai/acre) of this compound. A 1 ppm test result is roughly equivalent to 2 lb ai/acre.[12]
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Calculate Charcoal Rate: Based on the residue level, calculate the required amount of activated charcoal. Use a rate of 200 lbs of activated charcoal for every 1 lb ai/acre of herbicide residue.[10][12]
-
Prepare for Application:
-
Application:
-
Slurry Method (Recommended): Mix the activated charcoal with water to form a slurry. A nonionic surfactant can be added to improve suspension.[10] Apply evenly using a sprayer with large-capacity nozzles (≥0.5 gal/min).[12]
-
Dry Method: The charcoal can be mixed with sand (e.g., 1 lb charcoal to 10 lb sand) and applied with a fertilizer spreader.[12] Be aware of potential for wind drift of the dry powder.[10]
-
-
Incorporation: Immediately after application, thoroughly incorporate the activated charcoal into the top 6 inches of soil using a rototiller or other suitable equipment.[1][8]
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Irrigation: Irrigate the treated area to help bind the herbicide to the charcoal.[12]
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Post-Treatment Bioassay: Before planting a sensitive crop, it is highly recommended to conduct a bioassay. Plant a few seeds of a sensitive indicator species (e.g., soybean, tomato) in the treated soil and monitor for any signs of phytotoxicity.[12]
Protocol for Small Plot Sprayer Calibration (Ounce Method)
-
Select Nozzle and Pressure: Choose the appropriate nozzle type (e.g., flat-fan for broadcast) and operating pressure (e.g., 20-40 psi for herbicides) for your experiment.[11]
-
Determine Calibration Course Length: The length of your course depends on your nozzle spacing.
-
Course Length (feet) = 340 / Nozzle Spacing (feet)
-
Example: For a 20-inch nozzle spacing (1.67 feet), the course length is 340 / 1.67 = 204 feet.[11]
-
-
Measure Travel Time: At the intended application speed and throttle setting, time how long it takes to drive the calibration course. Repeat 2-3 times and calculate the average time in seconds.
-
Collect Nozzle Output:
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Park the sprayer and maintain the same throttle setting and pressure.
-
Using a measuring container, catch the output from a single nozzle for the exact amount of time recorded in Step 3.
-
-
Calculate Application Rate: The ounces of water collected from the nozzle is equal to the sprayer's application rate in gallons per acre (GPA) .
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Check Uniformity: Repeat the collection for all nozzles on the boom. Any nozzle with an output that is 10% more or less than the average should be replaced.
-
Calculate Herbicide Amount:
-
Acres per Tank = Tank Volume (gallons) / Sprayer Output (GPA)
-
Herbicide per Tank = Acres per Tank x Desired Herbicide Rate (per acre)
-
Protocol for Sprayer Cleaning
-
Initial Rinse: Immediately after use, flush the tank, boom, and nozzles with clean water, both inside and out.
-
Tank Cleaner: Fill the tank with clean water and add a commercial tank cleaning agent. Follow the cleaner's label for specific rates and instructions.
-
Circulate and Flush: Circulate the cleaning solution through the entire system (including hoses and boom) for at least 15 minutes. Flush some of the solution through the nozzles.
-
Soak: Let the remaining solution sit in the tank overnight if possible.
-
Final Rinse: Drain the cleaning solution and rinse the entire system thoroughly two to three times with clean water.
-
Nozzles and Screens: Remove all nozzles, screens, and filters. Clean them separately in a bucket with cleaning solution and a soft brush, then rinse thoroughly.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting logic for off-target crop injury.
Caption: Workflow for preventing and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. OVERCOMING AUXIN HERBICIDE ANTAGONISM USING NOVEL APPLICATION METHODS FOR GRASS WEED CONTROL IN COTTON AND SOYBEAN PRODUCTION SYSTEMS. | National Agricultural Library [nal.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. MINIMIZE HERBICIDE DRIFT WITH GOOD MANAGEMENT | Newsroom | Oregon State University [news.oregonstate.edu]
- 6. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. extension.okstate.edu [extension.okstate.edu]
- 9. How to Calibrate a Food Plot Sprayer | National Deer Association [deerassociation.com]
- 10. Recent study offers insights on herbicide applications to reduce drift - Rice Farming [ricefarming.com]
- 11. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 12. content.ces.ncsu.edu [content.ces.ncsu.edu]
Technical Support Center: 5,6-Dichloropicolinic Acid Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for activity assays of 5,6-Dichloropicolinic acid, a compound recognized for its auxin-like activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a synthetic auxin mimic. Its biological effects are mediated through interaction with auxin signaling pathway components, such as auxin receptors and transport proteins, leading to physiological responses similar to those induced by the natural plant hormone indole-3-acetic acid (IAA).
Q2: Why is pH a critical parameter in this compound activity assays?
A2: The activity of this compound, as an auxin mimic, is highly dependent on the pH of the experimental environment. The binding affinity of auxins and their mimics to key proteins in the signaling pathway, such as the AUX1/LAX family of auxin influx carriers and the Auxin-Binding Protein 1 (ABP1), is pH-sensitive. Optimal binding and subsequent biological response are typically observed under acidic conditions, which mimic the plant's apoplastic space (the cell wall environment).
Q3: What is the recommended starting pH for an activity assay?
A3: Based on the known pH optima for auxin binding to its receptors, a starting pH of 5.5 is recommended for most in vitro and in planta assays.[1][2][3]
Q4: Can I use any buffer for my assay?
A4: While several buffers can be used, it is crucial to select one with a buffering range that encompasses the target pH of 5.5. MES (2-(N-morpholino)ethanesulfonic acid) is a common and suitable choice for this pH range. It is also important to ensure that the buffer itself does not interfere with the biological activity being measured.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound observed. | The assay pH is outside the optimal range for auxin receptor binding. | Verify the pH of your assay buffer. Perform a pH titration experiment (see Experimental Protocols) to determine the optimal pH for your specific assay system. Start with a range of pH 4.5 to 7.0. |
| The buffer composition is interfering with the assay. | Test an alternative buffer system with a similar pKa. For example, if using MES, consider citrate or acetate buffers. | |
| High background signal or non-specific effects. | The compound may be precipitating at the assay pH. | Check the solubility of this compound in your assay buffer at the working concentration and pH. Adjust the solvent or concentration if necessary. |
| The assay components are unstable at the tested pH. | Evaluate the stability of your target protein or cell system across the pH range being tested. | |
| Inconsistent results between experiments. | Inaccurate pH measurement or buffer preparation. | Calibrate your pH meter before each use. Prepare fresh buffers for each experiment to avoid pH drift due to storage or contamination. |
| Temperature fluctuations affecting pH and biological activity. | Ensure that all assay steps are performed at a consistent and controlled temperature. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Binding to Auxin-Binding Protein 1 (ABP1)
This protocol describes a competitive binding assay to determine the pH at which this compound most effectively competes with a labeled auxin for binding to ABP1.
Materials:
-
Recombinant Auxin-Binding Protein 1 (ABP1)
-
This compound
-
Radiolabeled auxin (e.g., [³H]-IAA)
-
A series of buffers at different pH values (e.g., 0.1 M Citrate-Phosphate buffer for pH 4.5, 5.0, 5.5, 6.0, 6.5, and 7.0)
-
Scintillation vials and scintillation fluid
-
Filter apparatus with glass fiber filters
Methodology:
-
Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the same concentration of ABP1 and radiolabeled auxin.
-
To each tube, add the appropriate buffer to achieve the final desired pH (4.5, 5.0, 5.5, 6.0, 6.5, 7.0).
-
Add a fixed concentration of this compound to each tube. Include control tubes with no competitor.
-
Incubate the mixtures at room temperature for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate protein-bound from free radiolabeled auxin.
-
Wash the filters with ice-cold buffer of the corresponding pH to remove unbound ligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each pH and determine the pH at which this compound shows the highest inhibition of radiolabeled auxin binding.
Protocol 2: Root Growth Inhibition Assay to Determine Optimal in vivo Activity pH
This protocol assesses the biological activity of this compound by measuring its effect on root growth of a model plant, such as Arabidopsis thaliana, at different pH values.
Materials:
-
Arabidopsis thaliana seeds
-
Agar plates containing half-strength Murashige and Skoog (MS) medium
-
MES buffer
-
This compound stock solution
-
Petri dishes
-
Growth chamber
Methodology:
-
Prepare half-strength MS agar plates buffered with MES to a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5).
-
To each set of pH-adjusted plates, add this compound to a final working concentration. Include control plates with no added compound for each pH value.
-
Sterilize and stratify Arabidopsis seeds.
-
Aseptically place the seeds on the surface of the prepared agar plates.
-
Incubate the plates vertically in a growth chamber under controlled light and temperature conditions.
-
After a set period of growth (e.g., 7 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition caused by this compound at each pH relative to the control for that pH. The pH resulting in the greatest inhibition is the optimal pH for its in vivo activity in this assay.
Data Presentation
Table 1: pH Optima for Key Auxin Signaling Components
| Protein/Process | Optimal pH | Reference |
| Auxin Binding to ABP1 | ~ 5.5 | [1][2] |
| Auxin Affinity of AUX1/LAX Importers | ~ 5.5 | [3] |
| Apoplastic Environment | ~ 5.0 - 5.5 | [4] |
Visualizations
References
- 1. Auxin-binding protein 1 does not bind auxin within the endoplasmic reticulum despite this being the predominant subcellular location for this hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
Validation & Comparative
Comparative Efficacy of 3,6-Dichloropicolinic Acid (Clopyralid) and Alternative Herbicides on Crop Seedlings: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal activity of 3,6-Dichloropicolinic acid, commonly known as clopyralid, with other synthetic auxin herbicides on various crop seedlings. The information presented is intended to support research and development in the fields of agriculture and herbicide science.
Note on 5,6-Dichloropicolinic Acid: While the initial topic of interest was this compound, a thorough review of available scientific literature reveals a significant lack of published data regarding its specific herbicidal activity on crop seedlings. The vast majority of research has been conducted on its isomer, 3,6-Dichloropicolinic acid (clopyralid). Therefore, this guide will focus on the well-documented effects of clopyralid and its comparison with other common herbicides.
Herbicidal Activity: A Quantitative Comparison
The following tables summarize the dose-dependent effects of 3,6-Dichloropicolinic acid (Clopyralid) and alternative herbicides on the growth and survival of key crop seedlings. Data is compiled from various experimental studies to provide a comparative overview of herbicide sensitivity across different species.
Table 1: Effects of 3,6-Dichloropicolinic Acid (Clopyralid) and Triclopyr on Crop Seedlings
| Crop Species | Herbicide | Application Rate ( kg/ha ) | Observed Effect |
| Corn (Zea mays L.) | Triclopyr | 0.14 | More phytotoxic than Clopyralid[1] |
| 0.56 | More phytotoxic than Clopyralid[1] | ||
| Oat (Avena sativa L.) | Triclopyr | 0.14 | More phytotoxic than Clopyralid[1] |
| 0.56 | More phytotoxic than Clopyralid[1] | ||
| Wheat (Triticum aestivum L.) | 3,6-Dichloropicolinic acid | Multiple rates | Tolerated most rates[1] |
| Triclopyr | Multiple rates | Tolerated most rates[1] | |
| Grain Sorghum (Sorghum bicolor (L.) Moench) | Triclopyr | 0.14 | More phytotoxic than Clopyralid[1] |
| 0.56 | More phytotoxic than Clopyralid[1] | ||
| Kleingrass (Panicum coloratum L.) | 3,6-Dichloropicolinic acid | All tested rates | No effect[1] |
| Peanuts (Arachis hypogaea L.) | 3,6-Dichloropicolinic acid | 0.56 | Greater injury than 2,4,5-T[1] |
| Triclopyr | 0.56 | Greater injury than 2,4,5-T[1] | |
| Cotton (Gossypium hirsutum L.) | Triclopyr | 0.56 | More damaging than Clopyralid[1] |
| Cucumber (Cucumis sativus L.) | Triclopyr | 0.56 | More damaging than Clopyralid[1] |
| Soybean (Glycine max [L.] Merr.) | 3,6-Dichloropicolinic acid | 0.14 | Plant death[1] |
| 0.56 | Plant death[1] | ||
| Triclopyr | 0.14 | Plant death[1] | |
| 0.56 | Plant death[1] |
Table 2: Comparative Effects of Dicamba and 2,4-D on Crop Seedlings
| Crop Species | Herbicide | Application Rate | Observed Effect |
| Corn (Zea mays L.) | Dicamba | 4.8 - 96 g ae/ha (V4 stage) | Up to 16.5% injury at 7 days after application, with recovery by 28 days.[2] |
| Soybean (Glycine max [L.] Merr.) | Dicamba | 5.6 g/ha (V3 stage) | 14% to 34% yield reduction. |
| 2,4-D | 112 g/ha (V3 stage) | 25% to 32% yield reduction. | |
| Wheat (Triticum aestivum L.) | 2,4-D | 1.0 kg/ha | 18.6% reduction in plant structure.[3] |
| 2,4-D | 5 g/ha | 80.6% reduction in root length and 43.8% reduction in shoot length.[4] |
Experimental Protocols
The following methodologies provide a framework for conducting whole-plant bioassays to validate the herbicidal activity of compounds on crop seedlings. These protocols are generalized and can be adapted based on specific research needs.[5][6][7]
1. Seedling Preparation and Growth
-
Seed Source and Germination: Obtain certified seeds of the desired crop cultivars. To ensure uniform germination, seeds can be pre-germinated on a suitable medium like agar with potassium nitrate before transplanting.[5]
-
Planting: Transplant seedlings at a similar growth stage (e.g., two to three-leaf stage) into pots or trays filled with a standardized potting mix.[5] Typically, planting 20 seeds per pot with four replications is sufficient for robust statistical analysis.[6]
-
Growing Conditions: Maintain the seedlings in a controlled environment, such as a greenhouse, with optimal conditions for temperature, light, and humidity for the specific crop species.
2. Herbicide Application
-
Herbicide Preparation: Prepare herbicide solutions at a range of concentrations (doses) to determine the dose-response relationship. It is crucial to use commercial formulations with recommended surfactants where applicable.
-
Application Method: Utilize a precision bench sprayer to ensure uniform application of the herbicide solution.[5] The sprayer should be calibrated to deliver a specific volume per unit area.
-
Control Groups: Include an untreated control group (sprayed with water and surfactant only) and, if available, a standard herbicide treatment for comparison.
3. Data Collection and Analysis
-
Visual Injury Assessment: Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Injury can be rated on a scale of 0% (no effect) to 100% (plant death).
-
Growth Measurements: At the end of the experimental period, measure plant height, and harvest the above-ground biomass (shoots). Determine the fresh weight and then dry the biomass in an oven to determine the dry weight.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the herbicide effects and to calculate parameters such as the GR50 (the herbicide rate that causes a 50% reduction in growth).
Visualizations: Pathways and Workflows
Synthetic Auxin Herbicide Signaling Pathway
Synthetic auxin herbicides, including 3,6-Dichloropicolinic acid (clopyralid), dicamba, and 2,4-D, mimic the natural plant hormone auxin.[8] They bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately results in plant death.[8] The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Herbicide Bioassay
The following diagram illustrates a typical workflow for conducting a whole-plant bioassay to evaluate the efficacy of a test herbicide on crop seedlings.
Caption: General workflow for a whole-plant herbicide bioassay.
References
- 1. Effects of 2,4,5-T, Triclopyr, and 3,6-Dichloropicolinic Acid on Crop Seedlings | Weed Science | Cambridge Core [cambridge.org]
- 2. Sensitivity of corn plants to dicamba and triclopyr herbicides | Research, Society and Development [rsdjournal.org]
- 3. jocpr.com [jocpr.com]
- 4. isws.org.in [isws.org.in]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Phytotoxicity of 5,6-Dichloropicolinic Acid and 2,4,5-T
A detailed guide for researchers, scientists, and drug development professionals on the phytotoxic effects of 5,6-Dichloropicolinic acid and the historical herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T).
This guide provides a comprehensive comparison of the phytotoxicity of this compound and 2,4,5-T, drawing upon available experimental data. Due to the limited direct phytotoxicity data for this compound, this guide utilizes data for its structural isomer, 3,6-Dichloropicolinic acid, as a proxy to facilitate a comparative analysis. Both this compound and 3,6-Dichloropicolinic acid belong to the picolinic acid class of herbicides, which are known to act as synthetic auxins.[1][2][3] In contrast, 2,4,5-T is a well-documented phenoxyacetic acid herbicide, also functioning as a synthetic auxin.[4][5]
Quantitative Phytotoxicity Data
The following tables summarize the available quantitative data on the phytotoxic effects of 3,6-Dichloropicolinic acid and 2,4,5-T on various plant species. These data are essential for understanding the relative potency and selectivity of these compounds.
Table 1: Comparative Phytotoxicity of 3,6-Dichloropicolinic Acid and 2,4,5-T on Crop Seedlings. [6]
| Crop Species | Herbicide | Application Rate ( kg/ha ) | Observed Injury |
| Corn (Zea mays L.) | 3,6-Dichloropicolinic acid | 0.14 | Less phytotoxic than 2,4,5-T |
| 0.56 | Less phytotoxic than 2,4,5-T | ||
| 2,4,5-T | 0.14 | More phytotoxic than 3,6-Dichloropicolinic acid | |
| 0.56 | More phytotoxic than 3,6-Dichloropicolinic acid | ||
| Oat (Avena sativa L.) | 3,6-Dichloropicolinic acid | 0.14 | Less phytotoxic than 2,4,5-T |
| 0.56 | Less phytotoxic than 2,4,5-T | ||
| 2,4,5-T | 0.14 | More phytotoxic than 3,6-Dichloropicolinic acid | |
| 0.56 | More phytotoxic than 3,6-Dichloropicolinic acid | ||
| Wheat (Triticum aestivum L.) | 3,6-Dichloropicolinic acid | Most rates | Tolerated |
| 2,4,5-T | Most rates | Tolerated | |
| Grain Sorghum [Sorghum bicolor (L.) Moench] | 3,6-Dichloropicolinic acid | 0.14 | Less phytotoxic than 2,4,5-T |
| 0.56 | Less phytotoxic than 2,4,5-T | ||
| 2,4,5-T | 0.14 | More phytotoxic than 3,6-Dichloropicolinic acid | |
| 0.56 | More phytotoxic than 3,6-Dichloropicolinic acid | ||
| Kleingrass (Panicum coloratum L.) | 3,6-Dichloropicolinic acid | All tested rates | Not affected |
| Peanuts (Arachis hypogaea L.) | 3,6-Dichloropicolinic acid | 0.56 | Greater injury than 2,4,5-T |
| 2,4,5-T | 0.56 | Less injury than 3,6-Dichloropicolinic acid | |
| Cotton (Gossypium hirsutum L.) | 3,6-Dichloropicolinic acid | 0.56 | Less damaging than 2,4,5-T |
| 2,4,5-T | 0.56 | More damaging than 3,6-Dichloropicolinic acid | |
| Cucumber (Cucumis sativus L.) | 3,6-Dichloropicolinic acid | 0.56 | Less damaging than 2,4,5-T |
| 2,4,5-T | 0.56 | More damaging than 3,6-Dichloropicolinic acid | |
| Soybean (Glycine max [L.] Merr.) | 3,6-Dichloropicolinic acid | 0.14 and 0.56 | Killed |
| 2,4,5-T | 0.14 and 0.56 | Killed |
Table 2: Effects of 2,4,5-T on Seed Germination and Seedling Growth. [7][8][9]
| Plant Species | Concentration/Rate | Effect |
| Tomato | 5 mg/L | Marked reduction in germination and seedling vigor.[9] |
| 20 mg/L | Complete inhibition of germination on filter paper.[9] | |
| 40 mg/kg soil | Complete inhibition of germination in soil.[9] | |
| Eggplant | 10 mg/L | Marked reduction in germination and seedling vigor.[9] |
| 30 mg/L | Complete inhibition of germination on filter paper.[9] | |
| Rice, Maize, Sorghum, Finger Millet, Horse Gram | Up to 200 mg/L | Comparatively tolerant with no marked effect.[9] |
| Buffalograss | > 1.1 kg/ha | Germination affected.[8] |
| Blue Grama | ≥ 4.5 kg/ha | Germination affected.[8] |
| Sideoats Grama | 2.2 kg/ha | Germination suppressed.[8] |
| Zea mays, Helianthus annuus, Vicia faba | 10⁻⁴ and 10⁻³ M | Significant inhibition of germination, radicle and plumule lengths, and dry matter.[7] |
| 10⁻⁷ M | No inhibitory effect on germination.[7] |
Experimental Protocols
The following section details standardized methodologies for conducting phytotoxicity experiments, crucial for ensuring the reproducibility and comparability of results.
Seedling Emergence and Growth Test (Adapted from OECD Guideline 208)
This test evaluates the effects of chemical substances on seed germination and early growth of higher plants.
-
Test Species: A selection of monocotyledonous and dicotyledonous species is recommended. Common choices include corn, oat, wheat, soybean, and cucumber.[6]
-
Soil: A natural soil or a defined artificial soil mixture is used. The characteristics of the soil, such as texture, organic matter content, and pH, should be reported.
-
Test Substance Application: The test substance is incorporated into the soil at various concentrations. A control group with no test substance is included.
-
Test Conditions:
-
Temperature: Maintained at a species-appropriate constant temperature (e.g., 22 ± 4°C).
-
Light: A defined light intensity and photoperiod (e.g., 16 hours light, 8 hours dark) is provided.
-
Watering: The soil is kept moist throughout the experiment.
-
-
Duration: The test is typically conducted for 14 to 21 days after 50% of the control seedlings have emerged.
-
Endpoints Measured:
-
Seedling emergence (number of emerged seedlings).
-
Shoot height.
-
Shoot and root dry weight (biomass).
-
Visual signs of phytotoxicity (e.g., chlorosis, necrosis, malformations).
-
-
Data Analysis: The effective concentration (ECx) values, such as EC25 and EC50 (the concentration causing a 25% and 50% effect, respectively), are calculated for the measured endpoints.
Foliar Spray Application Test
This method assesses the phytotoxicity of a substance when applied directly to the foliage of young plants.[6]
-
Plant Culture: Test plants are grown in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Test Substance Application: The test substance is dissolved in a suitable solvent (usually water with a surfactant) and applied as a fine spray to the foliage at different rates (e.g., kg/ha ). A control group is sprayed with the solvent only.
-
Test Conditions: Plants are maintained in a controlled environment (growth chamber or greenhouse) with defined temperature, light, and humidity.
-
Duration: Observations are made for a period of 14 to 28 days after application.
-
Endpoints Measured:
-
Visual assessment of plant injury (phytotoxicity rating on a scale of 0-100%).
-
Plant height.
-
Shoot and root fresh and dry weight.
-
-
Data Analysis: The dose-response relationship is determined, and values such as the GR50 (the rate causing a 50% reduction in growth) are calculated.
Mechanism of Action: Synthetic Auxin Herbicides
Both this compound (as a picolinic acid) and 2,4,5-T (as a phenoxyacetic acid) are classified as synthetic auxin herbicides.[1][4] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but at much higher concentrations and with greater persistence, leading to uncontrolled and disorganized plant growth and eventual death.[5]
The primary mode of action involves the degradation of Aux/IAA transcriptional repressor proteins. In the presence of these herbicides, the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) receptor proteins are activated, leading to the ubiquitination and subsequent degradation of Aux/IAA proteins by the 26S proteasome. The degradation of these repressors allows for the constitutive activation of auxin response genes, resulting in a cascade of detrimental physiological effects.[10][11]
Picolinic acids, such as dichloropicolinic acid, have been shown to preferentially bind to the AFB5 F-box protein, a specific type of auxin receptor.[12]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the phytotoxicity of these herbicides.
Caption: Synthetic auxin herbicide signaling pathway.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.astm.org [store.astm.org]
- 3. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]
- 4. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. coresta.org [coresta.org]
- 6. Effects of 2,4,5-T, Triclopyr, and 3,6-Dichloropicolinic Acid on Crop Seedlings | Weed Science | Cambridge Core [cambridge.org]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. journals.uair.arizona.edu [journals.uair.arizona.edu]
- 9. Protection of tomato seed germination from the inhibitory effect of 2,4,5-trichlorophenoxyacetic acid by inoculation of soil with Burkholderia cepacia AC1100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Picolinic Acid Derivatives as Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of picolinic acid derivatives as potential anticonvulsant agents. The structure-activity relationships (SAR) of these compounds are explored through quantitative data from preclinical screening models. Detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future studies. The information is intended to guide researchers in the development of novel, potent, and safe anticonvulsant drugs.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Picolinic acid, a metabolite of the kynurenine pathway, and its derivatives have emerged as a promising class of compounds with potential anticonvulsant properties. This guide focuses on the SAR of picolinic acid amides, a key subclass of these derivatives, to elucidate the structural requirements for potent anticonvulsant activity.
Structure-Activity Relationship of Picolinic Acid Amides
The anticonvulsant activity of picolinic acid amides is significantly influenced by the nature and position of substituents on both the picolinic acid and the benzylamide moieties. The general structure of the picolinamide scaffold is shown below.
Caption: General scaffold of picolinamide derivatives.
Key Findings from SAR Studies:
-
Substitution on the Benzylamide Ring: Substitution on the benzyl ring of the amide moiety has a profound impact on anticonvulsant activity.
-
Halogen Substitution: Introduction of a fluorine atom at the ortho position of the benzyl ring, as seen in picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA), has been shown to be particularly effective, demonstrating a broad spectrum of anticonvulsant action.[1]
-
Positional Isomerism: The position of the substituent on the benzyl ring is crucial. While detailed comparative data for a full series of positional isomers is limited in the reviewed literature, the consistent reporting of activity for 2-substituted derivatives suggests this position is favorable.
-
-
Modifications of the Picolinic Acid Ring: Alterations to the picolinic acid core can also modulate activity. However, extensive data on substitutions on this ring for anticonvulsant purposes is not as readily available as for the benzylamide portion.
-
Amide Linker: The amide linker is considered a critical pharmacophoric element, likely involved in key interactions with biological targets.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity and neurotoxicity of selected picolinic acid derivatives and standard antiepileptic drugs in preclinical mouse models. The median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests indicates the potency of the compound in preventing seizures. The median toxic dose (TD50) from the rotarod test provides a measure of motor impairment. The protective index (PI = TD50/ED50) is a crucial parameter for evaluating the therapeutic window of a compound.
| Compound | Structure | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI) (MES) | Reference |
| Picolinic Acid Derivatives | ||||||
| Picolinic acid benzylamide (Pic-BZA) | ![]() | > 100 | > 100 | > 300 | > 28.0 | [2] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | ![]() | 24.2 | 56.2 | 71.7 | 3.0 | [1] |
| Standard Antiepileptic Drugs | ||||||
| Carbamazepine | ![]() | 11.8 | > 100 | 88.4 | 7.5 | [3] |
| Phenytoin | ![]() | 9.5 | Inactive | 68.5 | 7.2 | |
| Valproic Acid | ![]() | 216.9 | 148.9 | 402.1 | 1.9 | [3][4] |
Experimental Protocols
Detailed methodologies for the key preclinical anticonvulsant screening assays are provided below to ensure transparency and facilitate the replication of findings.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25 g.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
The test compound or vehicle is administered intraperitoneally (i.p.).
-
At the time of predicted peak effect, a drop of saline is applied to the animal's corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension.
-
Abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
The ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure, is calculated using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
-
Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25 g.
-
Procedure:
-
The test compound or vehicle is administered i.p.
-
At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the midline of the neck.
-
Animals are placed in individual observation cages and observed for 30 minutes.
-
The endpoint is the absence of a clonic seizure lasting for at least 5 seconds.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
-
Rotarod Test for Neurotoxicity
The rotarod test is used to assess motor coordination and identify potential neurological deficits or sedative effects of a compound.
-
Animals: Male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25 g.
-
Apparatus: A rotating rod apparatus (e.g., Ugo Basile) with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 10 rpm) or with accelerating speed.
-
Procedure:
-
Prior to drug administration, mice are trained to stay on the rotating rod for a predetermined period (e.g., 1 minute).
-
The test compound or vehicle is administered i.p.
-
At the time of predicted peak effect, the mice are placed on the rotating rod.
-
The time the animal remains on the rod is recorded, up to a maximum cutoff time (e.g., 2 minutes).
-
The inability of an animal to remain on the rod for the cutoff time is indicative of neurotoxicity.
-
The TD50, the dose that causes 50% of the animals to fail the test, is calculated.
-
Experimental Workflow and SAR Logic
The following diagrams illustrate the general workflow for anticonvulsant drug screening and the logical relationship in the structure-activity analysis of picolinic acid derivatives.
Caption: General experimental workflow for screening picolinic acid derivatives.
Caption: Logical flow of the structure-activity relationship analysis.
Conclusion
The exploration of picolinic acid amides has revealed promising avenues for the development of novel anticonvulsant drugs. The data presented in this guide highlights the critical role of the substituted benzylamide moiety in determining anticonvulsant potency and the therapeutic window. Specifically, the introduction of a fluorine atom at the ortho position of the benzyl ring appears to be a favorable modification. Further systematic exploration of substitutions on both the picolinic acid and benzylamide rings is warranted to refine the SAR and identify lead compounds with superior efficacy and safety profiles compared to existing AEDs. The detailed experimental protocols provided herein offer a standardized framework for future preclinical evaluations in this important area of drug discovery.
References
- 1. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioassay Validation for Plant Growth Regulation by 5,6-Dichloropicolinic Acid and Other Synthetic Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the plant growth regulating activity of 5,6-Dichloropicolinic acid and other commercially significant synthetic auxin herbicides. The information is compiled from publicly available research, and while direct comparative bioassay data for this compound is limited, its performance can be inferred from structure-activity relationships within the picolinic acid class of herbicides. The data presented for the alternative compounds is derived from various experimental sources and should be considered in the context of the specific bioassays performed.
Mechanism of Action: Synthetic Auxins
Synthetic auxins, including picolinic acid derivatives, mimic the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these compounds bind to and activate auxin co-receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. This leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes. This disruption of normal hormonal balance causes rapid, disorganized cell division and elongation, ultimately leading to plant death.[1]
dot
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Performance Data
The following tables summarize quantitative data on the herbicidal efficacy of several synthetic auxins from published studies. It is important to note that direct comparisons are most valid when data is generated from the same study under identical conditions.
Table 1: Inhibition of Arabidopsis thaliana Root Growth (IC50 Values)
| Compound | IC50 (µM) | Reference |
| Picloram | >10 | [2][3] |
| Halauxifen-methyl | ~2.2 | [2][3] |
| Novel Pyrazolyl-picolinic Acid (V-7) | ~0.05 | [2][3] |
Note: IC50 is the concentration required to inhibit root growth by 50%. A lower IC50 value indicates higher potency. Data for this compound, clopyralid, and dicamba in this specific assay were not available in the searched literature.
Table 2: Whole-Plant Bioassay - Effective Dose for 50% Biomass Reduction (ED50)
| Compound | Canola (g ae/ha) | Squash (g ae/ha) | Okra (g ae/ha) | Reference |
| Aminopyralid | 60.3 | 21.1 | 10.3 | [4] |
| Picloram | 227.7 | 23.3 | 17.3 | [4] |
| Clopyralid | > Max Dose Tested | > Max Dose Tested | > Max Dose Tested | [4] |
| Triclopyr | 37.3 | 7.8 | 88.2 | [4] |
Note: ED50 is the effective dose required to cause a 50% reduction in plant biomass. "g ae/ha" refers to grams of acid equivalent per hectare. Clopyralid was significantly less active than the other compounds in this study.[4] Data for this compound and dicamba were not included in this comparative study.
Table 3: Phytotoxicity of Auxinic Herbicides on Non-Tolerant Soybean
| Herbicide | Phytotoxicity (%) at ~1% of Commercial Dose | Reference |
| Picloram | up to 50% | [5] |
| Dicamba | ~30% | [5] |
| Triclopyr | <30% | [5] |
| Fluroxypyr | <20% | [5] |
| 2,4-D | <15% | [5] |
Note: This study provides a relative ranking of phytotoxicity, with Picloram being the most potent and 2,4-D being the least potent on soybean under the tested conditions.[5]
Experimental Protocols
Below are detailed methodologies for two common bioassays used to evaluate the efficacy of plant growth regulators.
Arabidopsis thaliana Root Growth Inhibition Bioassay
This protocol is adapted from studies on novel picolinic acid herbicides.[2][3]
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes (9 cm)
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile distilled water.
-
Plating: Suspend sterilized seeds in 0.1% sterile agar and sow them on MS agar plates containing a range of concentrations of the test compounds. A solvent control (e.g., DMSO) and a negative control (no compound) should be included.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow for downward root growth. Incubate at 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 7-10 days of growth, photograph the plates and measure the primary root length of at least 10-15 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate statistical software.
dot
Caption: Workflow for the Arabidopsis thaliana root growth inhibition bioassay.
Pea Root Elongation Bioassay
This is a classic bioassay for auxin-like activity.
Objective: To measure the effect of test compounds on the elongation of excised pea root tips.
Materials:
-
Pea seeds (e.g., Pisum sativum L.)
-
Vermiculite or filter paper for germination
-
Growth medium (e.g., a buffered solution with salts and sucrose)
-
Petri dishes or small vials
-
Test compounds
-
Incubator or dark room
Methodology:
-
Seed Germination: Germinate pea seeds in the dark for 2-3 days until the primary roots are 2-3 cm long.
-
Root Excision: Excise the apical 5-10 mm of the primary roots.
-
Treatment: Place a set number of root tips (e.g., 5-10) into Petri dishes or vials containing the growth medium with various concentrations of the test compounds. Include control treatments.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.
-
Measurement: Measure the final length of the root tips.
-
Data Analysis: Calculate the change in root length for each treatment and express it as a percentage of the control. Plot the dose-response curve to determine the optimal concentration for growth promotion or the concentration causing inhibition.
Discussion and Conclusion
The available data indicates a hierarchy of phytotoxicity among the compared synthetic auxins, with picloram and aminopyralid generally showing high activity at low doses.[4][5] Dicamba also demonstrates significant herbicidal effects.[5] Clopyralid (3,6-Dichloropicolinic acid) appears to be less potent than picloram and aminopyralid in whole-plant bioassays.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantification of 5,6-Dichloropicolinic Acid Residues in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 5,6-Dichloropicolinic acid residues in plant tissues: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is critical for accurate residue analysis in agricultural and environmental studies, as well as for ensuring the safety of food products.
Methodology Comparison
Both HPLC-MS/MS and GC-MS offer high sensitivity and selectivity for the detection and quantification of pesticide residues. However, they differ significantly in their sample preparation requirements and instrumental analysis, which can influence throughput, cost, and suitability for specific laboratory settings.
Table 1: Comparison of HPLC-MS/MS and GC-MS Methods for the Analysis of this compound
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, direct detection of the analyte. | Separation based on volatility, requires derivatization of the analyte. |
| Sample Preparation | Modified QuEChERS extraction. | Modified QuEChERS extraction followed by derivatization. |
| Derivatization | Not required. | Required (e.g., Silylation with BSTFA or Esterification with BF₃/Methanol). |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg[1] | 0.005 - 0.05 mg/kg (estimated)[2] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg[1] | 0.01 - 0.1 mg/kg (estimated)[2] |
| Recovery | 70 - 120%[1] | 70 - 110% (estimated)[3] |
| Precision (RSD) | < 15%[4] | < 20% (estimated)[3] |
| Throughput | Higher, due to no derivatization step. | Lower, due to the additional derivatization step. |
| Cost (Instrument) | Higher | Lower |
| Robustness | Generally high, less susceptible to matrix interferences. | Can be affected by matrix components interfering with derivatization. |
Experimental Protocols
Detailed experimental protocols for both HPLC-MS/MS and GC-MS methodologies are provided below. These protocols are based on established methods for acidic herbicides and have been adapted for the specific analysis of this compound.
I. Sample Preparation: Modified QuEChERS Extraction
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.[1][5] For acidic herbicides like this compound, a modified QuEChERS protocol is recommended.[1][4]
Protocol:
-
Homogenization: Homogenize a representative sample of the plant tissue (e.g., leaves, stems, fruits) to a fine pulp. For dry samples, rehydrate by adding a specific volume of water.[6]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.[1] The acidification of the solvent is crucial for the efficient extraction of acidic analytes.
-
Vortex vigorously for 1 minute.
-
-
Salting-Out:
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[1]
-
Shake vigorously for 1 minute to induce phase separation.
-
-
Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent. For pigmented samples, 25-50 mg of graphitized carbon black (GCB) can be added, though it may lead to some loss of planar analytes.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Sample for Analysis: The resulting supernatant is ready for analysis by HPLC-MS/MS. For GC-MS analysis, an additional derivatization step is required.
II. HPLC-MS/MS Analysis
This method allows for the direct analysis of this compound without the need for derivatization.
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, holding for a short period, and then returning to the initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic compounds.[7]
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound to ensure accurate identification and quantification. The exact m/z values would need to be determined by infusing a standard solution of the analyte.
-
III. GC-MS Analysis with Derivatization
GC-MS analysis of polar and non-volatile compounds like carboxylic acids requires a derivatization step to increase their volatility.[8] Two common derivatization methods are silylation and esterification.
A. Derivatization Protocol: Silylation
Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[9]
-
Take an aliquot (e.g., 100 µL) of the final QuEChERS extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[8][9]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.[8]
-
Cool the sample to room temperature before injection into the GC-MS.
B. Derivatization Protocol: Esterification
Esterification converts the carboxylic acid to its corresponding methyl ester.[10]
-
Evaporate an aliquot of the QuEChERS extract to dryness.
-
Add 100 µL of a 14% Boron trifluoride (BF₃) in methanol solution.[11]
-
Cap the vial and heat at 60-80 °C for 30-60 minutes.[12]
-
Cool the sample and add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex and allow the layers to separate. The upper hexane layer containing the methyl ester is used for GC-MS analysis.[8]
GC-MS Protocol:
-
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 80 °C, hold for 1 minute, ramp to 280 °C at 10-20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound for enhanced sensitivity and selectivity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound residues in plant tissues, highlighting the key steps for both HPLC-MS/MS and GC-MS analysis.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Selection
The choice between HPLC-MS/MS and GC-MS often depends on several factors, including the availability of instrumentation, the need for high throughput, and the complexity of the sample matrix.
Caption: Decision tree for analytical method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Restek - Blog [restek.com]
- 7. lcms.cz [lcms.cz]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Auxin-like Effects of Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the auxin-like effects of various picolinic acid derivatives, a significant class of synthetic auxin herbicides. By mimicking the natural plant hormone indole-3-acetic acid (IAA), these compounds induce unregulated growth, ultimately leading to plant death. This document presents quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways and experimental workflows.
Introduction to Picolinic Acid Herbicides
Picolinic acids, derivatives of pyridine-2-carboxylic acid, have been pivotal in selective broadleaf weed control for decades.[1] Their mechanism of action involves binding to specific auxin receptors, leading to a cascade of downstream effects that disrupt normal plant growth. This guide focuses on comparing the bioactivity of established picolinic acid herbicides with novel, recently developed derivatives.
Quantitative Comparison of Auxin-like Activity
The efficacy of different picolinic acid derivatives can be quantified and compared using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective dose (ED50). These values represent the concentration of a compound required to inhibit a biological process by 50% or to elicit a 50% response, respectively.
Table 1: Comparative Efficacy (IC50) of Picolinic Acid Derivatives on Arabidopsis thaliana Root Growth Inhibition
| Compound | IC50 (µM) | Relative Potency vs. Halauxifen-methyl | Reference |
| Halauxifen-methyl | Not explicitly stated, used as a benchmark | 1x | [2][3] |
| Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | 45 times lower than Halauxifen-methyl | 45x | [2][3] |
| Picloram | Higher than novel derivatives | Lower | [4] |
| Florpyrauxifen | Higher than some novel S-series compounds | Lower | [4] |
| Compound S202 (a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid) | Exhibited 78.4% inhibition at 0.5 µM, while florpyrauxifen showed 33.8% inhibition at the same concentration | Higher | [4] |
Table 2: Comparative Post-Emergence Herbicidal Activity
| Compound | Dosage (g/ha) | Efficacy | Target Weeds | Reference |
| Picloram | 125–1120 | Good control of perennial weeds with deep root systems | Broadleaf weeds | [4][5][6] |
| Clopyralid | 105–500 | Excellent activity against a limited number of key dicotyledonous weeds | Canada thistle, etc. | [4][5][6] |
| Aminopyralid | 5–120 | Effective at significantly lower application rates | Broadleaf weeds | [1][5][6] |
| Compound V-8 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | 300 | Better than picloram | Broadleaf weeds | [2][3][5][7] |
| Various 6-indazolyl-2-picolinic acids | 250 | 100% effect | Amaranthus retroflexus, Chenopodium album | [8][9] |
| Compound c5 (a 3-chloro-6-pyrazolyl-2-picolinic acid) | 400 | Better and broader than clopyralid | Broadleaf weeds | [5][6] |
Mechanism of Action: The Auxin Signaling Pathway
Synthetic auxins like picolinic acids exert their effects by hijacking the plant's natural auxin signaling pathway. Unlike natural auxin (IAA) which primarily binds to the TIR1 (Transport Inhibitor Response 1) F-box protein, many picolinic acid derivatives show a preference for the AFB5 (Auxin Signaling F-box 5) receptor.[1][2][3][6][7] This binding initiates a cascade of events leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes, causing uncontrolled growth and ultimately, plant death.
Caption: Picolinic acid auxin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of picolinic acid derivatives.
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a primary method for quantifying the auxin-like activity of new compounds.
Objective: To determine the IC50 value of a test compound by measuring its effect on the root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Agar
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Sterilization: Surface-sterilize Arabidopsis thaliana seeds using a standard protocol (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Plating: Sow the sterilized seeds on square Petri dishes containing MS medium supplemented with various concentrations of the test compound. A control plate with only the solvent should be included.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar. Typical conditions are 22°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After a set period of growth (e.g., 7-10 days), scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the root growth inhibition assay.
Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of compounds on whole plants after they have emerged from the soil.
Objective: To assess the herbicidal activity of test compounds on various weed species when applied post-emergence.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Brassica napus) and crop species for selectivity testing (e.g., corn, wheat).
-
Pots filled with a suitable soil mix.
-
Greenhouse or controlled environment chamber.
-
Test compounds formulated as a sprayable solution.
-
Spray chamber or handheld sprayer.
Procedure:
-
Plant Growth: Sow seeds of the selected weed and crop species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
Treatment: Prepare spray solutions of the test compounds at various dosages (e.g., g/ha). An untreated control and a commercial standard should be included.
-
Application: Apply the treatments to the plants using a calibrated sprayer to ensure uniform coverage.
-
Evaluation: Return the plants to the greenhouse and observe them for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of time (e.g., 21 days).
-
Data Collection: At the end of the evaluation period, assess the herbicidal efficacy visually as a percentage of control (0% = no effect, 100% = complete kill) or by measuring the fresh or dry weight of the above-ground biomass.
-
Analysis: Compare the efficacy of the test compounds to the untreated control and the commercial standard. Determine the ED50 value if a range of doses is tested.
Structure-Activity Relationship (SAR) Insights
Recent studies have focused on modifying the picolinic acid scaffold to enhance herbicidal activity and broaden the weed control spectrum.[5][6] For instance, the introduction of an aryl-substituted pyrazolyl group at the 6-position of the picolinic acid ring has led to the discovery of highly potent compounds like V-7 and V-8.[2][3][5][7] These modifications can influence the binding affinity of the molecule to the AFB5 receptor, as suggested by molecular docking studies.[2][3][7] Further substitutions on the picolinic acid ring, such as the addition of chloro and fluoro groups, have also been explored to optimize the physicochemical properties and biological activity of these synthetic auxins.[4]
Conclusion
The comparative analysis reveals a clear progression in the development of picolinic acid-based herbicides, with newer derivatives exhibiting significantly higher potency and, in some cases, a broader spectrum of activity at lower application rates than their predecessors. The root growth inhibition assay in Arabidopsis thaliana remains a crucial primary screen for identifying promising new auxin mimics. The continued exploration of the picolinic acid scaffold, guided by SAR studies and molecular docking, holds significant promise for the development of the next generation of selective and effective herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5,6-Dichloropicolinic Acid (Clopyralid) Versus Other Synthetic Auxins on Broadleaf Weeds: A Comparative Guide
Introduction
Synthetic auxins were among the first selective organic herbicides developed and have been instrumental in controlling broadleaf weeds in various agricultural and non-agricultural settings for over 70 years.[1] This class of herbicides functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to abnormal growth and eventual death in susceptible plants.[2] They are categorized into several chemical families, including phenoxy-carboxylic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), and pyridine-carboxylic acids (e.g., clopyralid, picloram, triclopyr).[3]
This guide provides a comparative analysis of the efficacy of 5,6-Dichloropicolinic acid, commonly known as clopyralid, against other widely used synthetic auxins. It presents quantitative data from experimental studies, details common research protocols, and illustrates the underlying biological and experimental processes for researchers, scientists, and professionals in the field.
Mechanism of Action: The Synthetic Auxin Pathway
Synthetic auxin herbicides disrupt normal plant development by overwhelming the natural auxin signaling pathway. The herbicidal molecule enters the plant cell and binds to auxin co-receptor complexes, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins. This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The elimination of these repressors leads to the overexpression of auxin-responsive genes. This surge in gene expression disrupts cellular processes, stimulating the production of other hormones like ethylene and abscisic acid, which results in characteristic symptoms such as epinasty (twisting of stems and leaves), uncontrolled cell division, and senescence, ultimately causing plant death.[4]
Comparative Efficacy on Broadleaf Weeds
The effectiveness of a synthetic auxin herbicide is highly dependent on the target weed species, the application rate, and environmental conditions. Clopyralid is known for its high degree of selectivity compared to broader-spectrum auxins like 2,4-D and dicamba.[5][6]
Table 1: Classification of Compared Synthetic Auxin Herbicides
| Herbicide | Chemical Family | Primary Spectrum of Activity |
|---|---|---|
| This compound (Clopyralid) | Pyridine Carboxylic Acid | Highly effective on Asteraceae (thistles, knapweeds), Fabaceae (clovers), and Polygonaceae (knotweeds).[5][7] |
| 2,4-D | Phenoxy Carboxylic Acid | Broad-spectrum control of many annual and perennial broadleaf weeds, including dandelion and plantain.[8] |
| Dicamba | Benzoic Acid | Effective against a wide range of broadleaf weeds, including knotweed, purslane, and some woody plants. |
| Picloram | Pyridine Carboxylic Acid | Provides broad-spectrum control of broadleaf weeds and woody plants; often more potent but also more persistent than other auxins.[9] |
| Triclopyr | Pyridine Carboxylic Acid | Particularly effective against woody plants and tough-to-control perennial broadleaf weeds like ground ivy. |
Quantitative Comparison: Control of Canada Thistle (Cirsium arvense)
Canada thistle is a noxious, deep-rooted perennial weed that is notoriously difficult to control. Several studies have provided quantitative data comparing the efficacy of clopyralid and other synthetic auxins for its management. Clopyralid consistently demonstrates excellent long-term control.
Table 2: Efficacy of Various Synthetic Auxins on Canada Thistle (Cirsium arvense)
| Herbicide | Application Rate (g ae/ha)¹ | Percent Control (%) | Time After Treatment | Source |
|---|---|---|---|---|
| Clopyralid | 213 | 92% | 1 Year | [10] |
| Metsulfuron | 13 | 82% | 1 Year | [10] |
| Dicamba | 1140 | 51% | 1 Year | [10] |
| Clopyralid + Triclopyr | 270 + 800 | 89% | 8 Weeks | [11] |
| Clopyralid + Triclopyr | 430 + 1280 | 96% | 8 Weeks | [11] |
| 2,4-D | 2160 | 81% | 4 Weeks | [11] |
| Dicamba | 1700 | 81% | 8 Weeks | [11] |
| Aminopyralid | 80 - 110 | 90 - 93% | 1 Year | [12] |
| Clopyralid | Not specified | 81% | 1 Year | [12] |
| Picloram | Not specified | 97% | 1 Year | [12] |
| Dicamba combinations | Not specified | 34 - 54% | 1 Year | [12] |
| Picloram | Not specified | >90% | 1 Year | [13] |
| Dicamba | 1120 | 23% | 1 Year | [13] |
¹ g ae/ha = grams of acid equivalent per hectare. Rates are converted for comparison where possible.
The data consistently show that pyridine-based auxins like clopyralid, aminopyralid, and picloram provide superior long-term control of Canada thistle compared to dicamba and 2,4-D.[9][10][12] One study found that clopyralid applied at 213 g ae/ha resulted in 92% visual control and a 17% reduction in thistle population density one year after treatment.[10] In contrast, dicamba at a much higher rate (1140 g ae/ha) provided only 51% control.[10] Formulations combining triclopyr and clopyralid have also demonstrated high efficacy, achieving up to 96% control 8 weeks after treatment.[11]
Efficacy on Other Notable Broadleaf Weeds
-
Legume and Sunflower Families (Fabaceae & Asteraceae): Clopyralid is exceptionally effective against weeds in these families. It provides excellent control of clovers, vetches, thistles, and knapweeds, often at lower use rates than other auxins.[3][5]
-
Dandelion (Taraxacum officinale): 2,4-D is highly effective for dandelion control, often providing complete eradication with a single application by translocating effectively to the deep taproot.[8][14]
-
Knotweeds (Polygonum spp.): Clopyralid is recommended for controlling knotweeds.[6] However, invasive species like Japanese Knotweed (Fallopia japonica) are extremely persistent, and while herbicides like dicamba and triclopyr show activity, effective management often requires integrated approaches and repeated applications, with glyphosate being a common standard for comparison.[15]
Experimental Protocols for Herbicide Efficacy Evaluation
To generate reliable and comparable data on herbicide efficacy, standardized experimental protocols are essential. The following outlines a typical methodology for a whole-plant, dose-response bioassay conducted in a controlled environment.
1. Plant Preparation and Growth
-
Seed Sourcing: Seeds of the target broadleaf weed are collected from a population with a known history (e.g., susceptible to herbicides).
-
Germination and Planting: Seeds are germinated in petri dishes or sown directly into pots filled with a sterile soil or sand medium. Seedlings are thinned to one plant per pot to ensure uniformity.
-
Growing Conditions: Plants are grown in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod) to ensure consistent and active growth.
2. Herbicide Application
-
Experimental Design: A randomized complete block design is typically used with 4 to 6 replications for each treatment.
-
Dose-Response Range: A series of herbicide doses are prepared, including a non-treated control and a range of doses above and below the recommended field rate, to determine the concentration required to achieve 50% growth reduction (GR₅₀).
-
Application: Herbicides are applied to plants at a specific growth stage (e.g., 4-6 true leaves) using a precision laboratory track sprayer. This ensures a uniform application at a calibrated volume (e.g., 200 L/ha).
3. Data Collection and Analysis
-
Assessment Timing: Plants are evaluated at set intervals, typically 21 to 28 days after treatment, to allow for the full expression of herbicide symptoms.
-
Efficacy Metrics:
-
Visual Injury Rating: Plants are visually assessed for injury on a scale of 0% (no effect) to 100% (complete death).
-
Plant Survival: The number of surviving plants per pot is counted.
-
Biomass Reduction: The above-ground portion of each plant is harvested, dried in an oven, and weighed. The dry weight is then expressed as a percentage of the non-treated control.
-
-
Statistical Analysis: The biomass data is subjected to non-linear regression analysis using a log-logistic dose-response curve to calculate the GR₅₀ value, which represents the herbicide dose required to inhibit plant growth by 50%.
Conclusion
This compound (clopyralid) is a potent and selective synthetic auxin herbicide with a distinct advantage for controlling problematic perennial weeds within the Asteraceae, Fabaceae, and Polygonaceae families. Quantitative data demonstrates its superior long-term efficacy on species like Canada thistle when compared to other auxins such as dicamba and, in some cases, 2,4-D.[10][12] However, broader-spectrum herbicides like 2,4-D and dicamba offer more comprehensive control over a wider range of common broadleaf weeds, such as dandelion. The selection of an appropriate synthetic auxin herbicide ultimately requires a targeted approach based on the specific weed spectrum, environmental conditions, and management objectives of the researcher or land manager. The relatively low incidence of resistance to synthetic auxins compared to other herbicide classes underscores their continued importance in weed management programs.[1]
References
- 1. hracglobal.com [hracglobal.com]
- 2. fbn.com [fbn.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. invasive.org [invasive.org]
- 6. Herbicide injury: hormone disruptors (2,4-D, clopyralid, dicamba) | Berry Diagnostic Tool [blogs.cornell.edu]
- 7. Clopyralid - Wikipedia [en.wikipedia.org]
- 8. pomais.com [pomais.com]
- 9. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 10. ncwss.org [ncwss.org]
- 11. ncwss.org [ncwss.org]
- 12. ovid.com [ovid.com]
- 13. Canada thistle control with different herbicide treatment in a non-crop location | NDSU Agriculture [ndsu.edu]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. plantscience.psu.edu [plantscience.psu.edu]
Navigating Herbicide Resistance: A Comparative Guide to Auxin Herbicide Efficacy and Cross-Resistance in Weeds
For researchers, scientists, and professionals in drug development, understanding the nuances of herbicide cross-resistance is paramount for developing sustainable weed management strategies. This guide provides an objective comparison of the performance of auxin herbicides, with a focus on pyridine carboxylic acids, against resistant weed populations, supported by experimental data and detailed methodologies.
The evolution of herbicide resistance in weed species poses a significant threat to agricultural productivity. Cross-resistance, where a weed population exhibits resistance to herbicides from the same chemical family or with the same mode of action, further complicates control efforts. This guide delves into the phenomenon of cross-resistance to synthetic auxin herbicides, a critical class of herbicides for broadleaf weed control. While direct, comprehensive studies on 5,6-Dichloropicolinic acid are limited in publicly available research, extensive data exists for clopyralid, a closely related pyridine carboxylic acid herbicide. The findings from clopyralid resistance studies offer valuable insights into the potential cross-resistance patterns that could be anticipated with other pyridine herbicides.
Comparative Efficacy Against Resistant Weeds: A Quantitative Overview
The following table summarizes the cross-resistance profile of a clopyralid-resistant population of lawn burweed (Soliva sessilis) to other synthetic auxin herbicides. The data is derived from dose-response experiments where the herbicide dose required to cause 50% mortality (LD50) was determined for both the resistant (OR) and susceptible (OS) populations. The resistance factor (RF) is calculated as the ratio of the LD50 of the resistant population to that of the susceptible population.
| Weed Species | Herbicide | Chemical Family | LD50 (g ai/ha) - Resistant (OR) | LD50 (g ai/ha) - Susceptible (OS) | Resistance Factor (RF) |
| Soliva sessilis | Clopyralid | Pyridine Carboxylic Acid | >4800 | 21.3 | >225[1][2][3][4] |
| Soliva sessilis | Picloram | Pyridine Carboxylic Acid | 137.8 - 141.4 | 49.3 - 61.5 | 2.3 - 2.8[1][2][3] |
| Soliva sessilis | MCPA | Phenoxy Carboxylic Acid | 1089.7 - 1241.6 | 416.8 - 515.7 | 2.1 - 3.0[1][2][3] |
| Soliva sessilis | Dicamba | Benzoic Acid | 352.6 - 718.1 | 50.8 - 51.1 | 6.9 - 14.1[1][2][3] |
| Soliva sessilis | Mecoprop | Phenoxy Carboxylic Acid | No significant difference | No significant difference | No cross-resistance |
Experimental Protocols for Herbicide Resistance Screening
The confirmation and characterization of herbicide resistance in weed populations rely on robust and standardized experimental protocols. The following methodologies are based on established practices for whole-plant bioassays.[5][6][7]
Seed Collection and Preparation
-
Sampling: Collect mature seeds from at least 10-15 suspected resistant weed plants within a defined area.[5] A representative sample should contain at least 5,000 seeds.[5]
-
Storage: Store collected seeds in labeled paper bags in a cool, dry environment to maintain viability.[5]
-
Dormancy Breaking: Depending on the weed species, seeds may require a period of cold stratification (vernalization) to break dormancy and ensure uniform germination.[6][7] This can range from a few days to several weeks.[6][7]
-
Germination: Place seeds in petri dishes containing a sterile agar medium, often supplemented with potassium nitrate to promote germination.[6][7] Incubate the dishes under controlled light and temperature conditions suitable for the specific weed species.[7]
Whole-Plant Dose-Response Assay
-
Transplanting: Once seedlings have developed 2-3 true leaves, transplant them into individual pots or trays filled with a standard potting mix.[7]
-
Acclimatization: Allow the transplanted seedlings to acclimatize in a greenhouse under controlled temperature, humidity, and lighting conditions for a period before herbicide application.
-
Herbicide Application: Prepare a series of herbicide concentrations, including a non-treated control and a range of doses above and below the recommended field rate. Apply the herbicides using a precision bench sprayer to ensure uniform coverage.[6]
-
Data Collection: Assess plant mortality and biomass reduction at regular intervals, typically 21 to 28 days after treatment.[8] Visual assessment of plant injury can also be recorded.
-
Data Analysis: Analyze the dose-response data using appropriate statistical software to calculate the LD50 or GR50 (dose required for 50% growth reduction) values for both the suspected resistant and known susceptible populations. The resistance factor is then calculated from these values.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the typical workflow for a comprehensive weed cross-resistance study.
Caption: A generalized workflow for conducting weed cross-resistance studies.
Signaling Pathways and Mechanisms of Resistance
Resistance to synthetic auxin herbicides can arise from several mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[9]
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (e.g., TIR1/AFB proteins), leading to reduced binding of the herbicide to its target site.[10]
-
Non-Target-Site Resistance (NTSR): This is more common and can involve several mechanisms:
-
Enhanced Metabolism: The resistant plant may exhibit an increased ability to metabolize and detoxify the herbicide before it reaches its target site. This is often mediated by enzymes such as cytochrome P450 monooxygenases.[11][12]
-
Reduced Translocation: The herbicide may be less efficiently translocated from the point of application to the target tissues in resistant plants.[10]
-
Altered Sequestration: The herbicide may be sequestered in cellular compartments where it cannot exert its phytotoxic effect.
-
The following diagram illustrates the potential points of resistance within the auxin signaling pathway.
Caption: Simplified auxin signaling pathway and points of herbicide resistance.
References
- 1. Characterization of clopyralid resistance in lawn burweed (Soliva sessilis) | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characterization of clopyralid resistance in lawn burweed (Soliva sessilis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hracglobal.com [hracglobal.com]
- 9. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hracglobal.com [hracglobal.com]
- 12. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 5,6-Dichloropicolinic Acid: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 5,6-Dichloropicolinic acid, also known as clopyralid, from both in vivo and in vitro studies. As a synthetic auxin herbicide, understanding its activity at the molecular, cellular, and whole-organism level is crucial for its effective and safe use. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a multifaceted view of this compound's biological footprint.
At a Glance: In Vivo vs. In Vitro Quantitative Data
The following tables summarize the quantitative data from various studies, offering a direct comparison of the concentrations and dosages at which this compound elicits biological responses in different experimental settings.
Table 1: In Vivo Toxicity and Efficacy Data
| Species/System | Endpoint | Dosing/Concentration | Observed Effect |
| Fischer 344 Rats | Maternal Toxicity (Teratology Study) | 250 mg/kg/day (gavage) | Decreased body weight gain.[1] |
| New Zealand White Rabbits | Maternal Toxicity (Teratology Study) | Up to 250 mg/kg/day (gavage) | No evidence of maternal toxicity.[1] |
| Black Medic (Medicago lupulina) | Epinasty (ED90) | 249.5 g ai/ha (small plants) | 90% effective dose for epinasty.[2] |
| Black Medic (Medicago lupulina) | Chlorosis (ED90) | 748.2 g ai/ha (small plants) | 90% effective dose for chlorosis.[2] |
| Lentil (Lens culinaris) | Emergence Inhibition (ED50) | 29 µg/kg in soil | 50% reduction in seedling emergence.[3] |
| Chickpea (Cicer arietinum) | Shoot Biomass Inhibition (ED50) | 8 µg/kg in soil | 50% reduction in shoot biomass.[4] |
| Field Pea (Pisum sativum) | Shoot Biomass Inhibition (ED50) | 3 µg/kg in soil | 50% reduction in shoot biomass.[4] |
Table 2: In Vitro Binding Affinity Data for Auxin Herbicides
While specific binding affinity data for this compound (clopyralid) is limited, data for the related pyridine-carboxylate herbicide, picloram, provides a valuable comparison. Pyridine-carboxylate herbicides generally exhibit lower binding affinity to auxin receptors compared to the natural auxin, IAA.[5][6]
| Compound | Receptor | Dissociation Constant (KD) |
| Picloram | AtTIR1 | >100 µM |
| Picloram | AtAFB5 | 18.2 µM |
| IAA (Natural Auxin) | AtTIR1 | 0.13 µM |
| IAA (Natural Auxin) | AtAFB5 | 0.29 µM |
Signaling Pathway and Mode of Action
This compound acts as a synthetic mimic of the plant hormone auxin.[7] It binds to the TIR1/AFB family of auxin receptors, leading to a cascade of molecular events that disrupt normal plant growth and development.[5]
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below to ensure transparency and reproducibility.
In Vivo Study: Teratogenicity Assessment in Rats
This protocol outlines the methodology for evaluating the potential teratogenic effects of this compound in pregnant rats.[1]
1. Animal Model:
-
Species: Fischer 344 rats.
-
Housing: Housed individually in controlled environmental conditions.
2. Dosing Regimen:
-
Test Substance: this compound (clopyralid).
-
Dose Levels: 0, 15, 75, or 250 mg/kg/day.
-
Route of Administration: Gavage.
-
Dosing Period: Gestation days 6 through 15.
3. Observations and Examinations:
-
Maternal Observations: Daily clinical observations, body weight, and food consumption recorded.
-
Terminal Examination: On gestation day 20, dams are euthanized. Uteri are examined for number of fetuses, resorptions, and implantation sites.
-
Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations.
In Vivo Study: Greenhouse Herbicide Efficacy Bioassay
This protocol details a dose-response bioassay to determine the herbicidal efficacy of this compound on a target plant species under controlled greenhouse conditions.[8]
1. Plant Material and Growth Conditions:
-
Plant Species: Target weed species (e.g., Black Medic, Medicago lupulina).
-
Growth: Grown from seed in pots with standard potting medium in a greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Application:
-
Herbicide: Formulation of this compound.
-
Application: Applied using a laboratory track sprayer calibrated to deliver a precise volume at various dose rates.
-
Growth Stage: Plants treated at a specific growth stage (e.g., 2-4 true leaves).
3. Data Collection and Analysis:
-
Visual Assessment: Weed control is visually assessed at set intervals (e.g., 7, 14, 21 days) on a 0-100% scale.
-
Biomass Measurement: At the final assessment, above-ground biomass is harvested, dried, and weighed.
-
Statistical Analysis: Data is analyzed using a log-logistic model to determine the effective dose for 50% (ED₅₀) and 90% (ED₉₀) control.
In Vitro Study: Auxin Receptor Binding Assay (Surface Plasmon Resonance)
This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding affinity of this compound to auxin receptors.[5]
1. Protein Expression and Purification:
-
Receptor Proteins: TIR1/AFB auxin receptors are expressed in a suitable system (e.g., insect cells) and purified using affinity chromatography.
2. SPR Analysis:
-
Chip Preparation: A biotinylated peptide corresponding to the degron domain of an Aux/IAA protein is immobilized on a streptavidin-coated sensor chip.
-
Binding Assay: A solution containing the purified TIR1/AFB protein and this compound is flowed over the sensor chip. The formation of the ternary complex (TIR1/AFB - auxin - Aux/IAA) is monitored in real-time.
-
Data Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD), which indicates the binding affinity.
Discussion and Conclusion
The comparison of in vivo and in vitro data for this compound reveals a consistent mechanism of action centered on its role as a synthetic auxin. In vitro studies, by examining the direct interaction with auxin receptors, provide a molecular basis for its biological activity. Although specific binding data for clopyralid is not as abundant as for other auxinic herbicides, the available information suggests a lower affinity for the primary auxin receptors compared to the endogenous hormone, IAA.[6]
In vivo studies in plants demonstrate the potent herbicidal effects of this compound, with significant growth inhibition occurring at low concentrations in susceptible species.[3][4] The dose-response relationships established in these studies are critical for determining effective application rates for weed control. The teratology studies in mammals, on the other hand, provide essential toxicological data for risk assessment. The observation of maternal toxicity in rats only at a high dose of 250 mg/kg/day, with no teratogenic effects, indicates a lower level of concern for developmental toxicity in mammals compared to its phytotoxicity.[1]
References
- 1. Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plos.figshare.com [plos.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invasive.org [invasive.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5,6-Dichloropicolinic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of 5,6-Dichloropicolinic acid is paramount for ensuring laboratory safety and environmental protection. As a chlorinated organic acid, this compound requires specific handling procedures to mitigate risks to researchers and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, in line with standard laboratory safety and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] All handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] In case of skin contact, wash the affected area with plenty of water. For eye contact, flush gently with water for 15-20 minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste, specifically as a halogenated organic compound.[3] Do not dispose of this chemical down the drain or in regular solid waste streams.[4]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, compatible waste container. Plastic containers are often preferred for chemical waste.[7] The container must be in good condition, leak-proof, and have a tightly sealing cap.[8]
-
The original product container can be used if it is in good condition.
-
Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[9]
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Ensure that incompatible wastes are stored separately within the SAA to prevent accidental mixing.[6]
-
-
Disposal Request and Pickup:
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data relevant to the disposal of chlorinated organic acids like this compound.
| Parameter | Value/Guideline | Source |
| pH for Aqueous Waste | Corrosive if pH ≤ 2 or pH ≥ 12.5 | [7] |
| Container Headspace | Minimum 10% of container volume | [9] |
| SAA Maximum Volume | 55 gallons of hazardous waste | [7] |
| SAA Acutely Toxic Waste Limit | 1 quart of liquid or 1 kg of solid | [7] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 4,6-Dichloropicolinic acid|88912-25-8 - MOLBASE Encyclopedia [m.molbase.com]
- 3. bucknell.edu [bucknell.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. uakron.edu [uakron.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. tandfonline.com [tandfonline.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Dichloropicolinic Acid
Essential safety protocols and disposal guidelines for laboratory professionals engaged in research and development.
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 5,6-Dichloropicolinic acid, a vital building block in the synthesis of pharmaceuticals and agrochemicals. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its chemical properties, this compound requires stringent handling protocols to prevent skin and eye irritation.[1] The following personal protective equipment is mandatory when handling this compound, whether in solid or solution form.
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 standards. A face shield should be used when there is a significant risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use and disposed of properly after handling the compound. | Prevents direct skin contact, which can cause irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. For larger quantities or in case of potential for significant exposure, impervious protective clothing is recommended. | Protects the body from accidental spills and contamination.[3] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used. | Minimizes the risk of respiratory tract irritation from inhaling the powdered compound. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the available safety information for this compound and similar compounds.
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Ventilation: Ensure that a chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation risks.
Handling:
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly.
Post-Handling and Spill Management:
-
Decontamination: After handling, thoroughly decontaminate the work area, including benchtops and equipment, with an appropriate cleaning agent.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste. Segregate this waste into a designated, compatible container.
-
Spill Management: In the event of a small spill, ensure the area is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or dry sand. Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Ensuring Environmental Compliance
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. As a halogenated organic acid, it must be treated as hazardous waste.
| Waste Type | Container Specifications | Disposal Procedure |
| Solid Waste | High-density polyethylene (HDPE) or glass container, clearly labeled as "Hazardous Waste" with the full chemical name. | Collect all solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, empty containers) in the designated container. |
| Liquid Waste | A separate, compatible container (HDPE or glass) for liquid waste, clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration. | Collect all liquid waste containing the compound. Do not mix with other incompatible waste streams. |
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal service.[4] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

